Indapamide-d6
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C17H18ClN3O3S |
|---|---|
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
4-chloro-2-methyl-3-sulfamoyl-N-[2,3,3-trideuterio-2-(trideuteriomethyl)indol-1-yl]benzamide |
InChI |
InChI=1S/C17H18ClN3O3S/c1-10-9-12-5-3-4-6-15(12)21(10)20-17(22)13-7-8-14(18)16(11(13)2)25(19,23)24/h3-8,10H,9H2,1-2H3,(H,20,22)(H2,19,23,24)/i1D3,9D2,10D |
InChI-Schlüssel |
AHTFRBALGWWMSK-VNEKLVNZSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Properties of Deuterated Indapamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for deuterated Indapamide (B195227). The information is intended to support research, development, and quality control activities involving this stable isotope-labeled compound. While the primary focus of this document is on Indapamide-d3, the most readily available deuterated analog, the principles and methodologies described can be extrapolated to other deuterated variants.
Chemical Structure and Physicochemical Properties
Indapamide is a thiazide-like diuretic and antihypertensive agent.[1][2][3] Its deuterated form is a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for quantitative analysis.
The most commonly available deuterated version is rac Indapamide-d3. The deuterium (B1214612) atoms are located on the methyl group of the indoline (B122111) ring.
Chemical Structure of rac Indapamide-d3:
Physicochemical Properties:
A summary of the key physicochemical properties of both non-deuterated Indapamide and its deuterated analog, Indapamide-d3, is presented in the table below for easy comparison.
| Property | Indapamide | rac Indapamide-d3 |
| Molecular Formula | C₁₆H₁₆ClN₃O₃S[4] | C₁₆H₁₃D₃ClN₃O₃S[5] |
| Molecular Weight | 365.83 g/mol [4] | 368.85 g/mol [5] |
| Exact Mass | 365.06009 g/mol | 368.0789 g/mol [5] |
| Appearance | White to yellow-white crystalline powder[1][6] | Neat solid (Appearance not specified) |
| Melting Point | 167-170 °C[6] | Not available |
| pKa | 8.8 (weak acid)[1] | Not available |
| Solubility | Soluble in methanol (B129727), ethanol, acetonitrile, glacial acetic acid, and ethyl acetate (B1210297). Very slightly soluble in ether and chloroform. Practically insoluble in water.[6][7] | Not available |
| Purity (HPLC) | >95% (typical for reference standards) | >95%[5] |
| Storage Temperature | Room temperature | -20°C[5] |
Synthesis of Deuterated Indapamide
While a specific, detailed protocol for the synthesis of Indapamide-d6 was not found in the available literature, a general synthetic route for deuterated Indapamide, specifically Indapamide-d3, can be proposed based on the known synthesis of Indapamide and general deuteration techniques.
The synthesis of Indapamide typically involves the condensation of 4-chloro-3-sulfamoylbenzoic acid with 1-amino-2-methylindoline.[8][9] To introduce the three deuterium atoms onto the methyl group, a deuterated starting material for the 2-methylindoline (B143341) portion would be required. A plausible approach would be to use a deuterated methylating agent in the synthesis of 2-methylindoline.
Proposed Synthetic Workflow for Indapamide-d3:
Caption: A logical workflow for the synthesis of Indapamide-d3.
Experimental Protocols: Analytical Methodologies
Deuterated Indapamide is primarily used as an internal standard in bioanalytical methods for the quantification of Indapamide in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common technique employed for this purpose due to its high sensitivity and selectivity.
Detailed Experimental Protocol for LC-MS/MS Analysis of Indapamide using Indapamide-d3 as an Internal Standard:
This protocol is a composite based on several published methods for the analysis of Indapamide.[10][11][12][13]
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of whole blood, add 25 µL of Indapamide-d3 internal standard solution (concentration to be optimized based on the expected concentration range of the analyte).
-
Add 1 mL of extraction solvent (e.g., diethyl ether or a mixture of n-hexane and dichloromethane).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., Synergi Polar RP, 50 x 4.6 mm, 4 µm).[10]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate with 1 mM formic acid) and an organic solvent (e.g., methanol or acetonitrile).[10] A common mobile phase composition is methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v).[10]
-
Flow Rate: 1 mL/min.[10]
-
Injection Volume: 20 µL.[10]
-
Column Temperature: Ambient or controlled (e.g., 40°C).
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), typically in negative ion mode.[10]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, desolvation gas flow).
Analytical Method Workflow:
Caption: A typical workflow for the bioanalysis of Indapamide.
Mechanism of Action and Signaling Pathway
Indapamide exerts its diuretic and antihypertensive effects by inhibiting the Na-Cl cotransporter (NCC) in the distal convoluted tubule (DCT) of the kidney.[14][15][16][17] This inhibition leads to increased excretion of sodium and chloride ions, and consequently water, resulting in a reduction in blood volume and blood pressure.
Signaling Pathway of Indapamide Action:
The following diagram illustrates the mechanism of action of Indapamide at the cellular level in the distal convoluted tubule.
Caption: Inhibition of the Na-Cl cotransporter by Indapamide in the kidney.
References
- 1. Indapamide [dailymed.nlm.nih.gov]
- 2. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. [Indapamide (500 mg)] - CAS [26807-65-8] [store.usp.org]
- 5. rac Indapamide-d3 | CAS 1217052-38-4 | LGC Standards [lgcstandards.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. researchgate.net [researchgate.net]
- 8. Indapamide synthesis - chemicalbook [chemicalbook.com]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Determination of amlodipine, indapamide and perindopril in human plasma by a novel LC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 17. JCI - The thiazide-sensitive Na-Cl cotransporter is regulated by a WNK kinase signaling complex [jci.org]
Synthesis of Deuterated Indapamide (Indapamide-d6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthetic Scheme
The proposed synthesis of Indapamide-d6 involves a convergent approach, starting with the preparation of two key deuterated intermediates: 1-amino-2-(methyl-d3)-indoline and 4-chloro-3-sulfamoylbenzoyl-2,5,6-d3 chloride . These intermediates are then coupled to yield the final product.
Diagram of the Proposed Synthesis Workflow
Caption: Proposed convergent synthesis of this compound.
Experimental Protocols (Proposed)
The following are detailed, hypothetical protocols for the synthesis of this compound. These are based on established chemical transformations and should be adapted and optimized by qualified researchers.
Synthesis of 1-Amino-2-(methyl-d3)-indoline
Step 1: Deuteration of 2-Methylindole
-
Protocol: In a sealed reaction vessel, 2-methylindole is dissolved in deuterated acetic acid (CD3CO2D). The solution is heated to approximately 150°C.[1] The reaction is monitored by NMR spectroscopy until a high level of deuterium (B1214612) incorporation at the methyl position is observed. After cooling, the solvent is removed under reduced pressure, and the resulting 2-(methyl-d3)-indole is purified, for example, by column chromatography.
Step 2: Reduction to 2-(Methyl-d3)-indoline
-
Protocol: The 2-(methyl-d3)-indole is subjected to catalytic hydrogenation. This can be achieved using a catalyst such as platinum-on-carbon (Pt/C) or rhodium-on-carbon (Rh/C) in an acidic ionic liquid under a hydrogen atmosphere.[2] The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is filtered off, and the solvent is removed. The crude 2-(methyl-d3)-indoline is then purified.
Step 3: Amination to 1-Amino-2-(methyl-d3)-indoline
-
Protocol: The 2-(methyl-d3)-indoline is first nitrosated at the 1-position. This is typically done by reacting the indoline with a solution of sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5°C).[3] The resulting N-nitroso intermediate is then reduced in situ to the corresponding hydrazine (B178648) (1-aminoindoline). A common reducing agent for this step is zinc dust in the presence of ammonium (B1175870) acetate (B1210297) or ammonium carbonate.[3] The final product, 1-amino-2-(methyl-d3)-indoline, is then isolated and purified.
Synthesis of 4-Chloro-3-sulfamoylbenzoyl-2,5,6-d3 chloride
Step 1: H/D Exchange on 4-Chloro-3-sulfamoylbenzoic acid
-
Protocol: 4-Chloro-3-sulfamoylbenzoic acid is dissolved in deuterium oxide (D2O) in the presence of a rhodium catalyst, such as RhCl3·3H2O.[4] The mixture is heated to facilitate the hydrogen-deuterium exchange on the aromatic ring. The reaction is monitored by mass spectrometry and NMR to determine the extent of deuteration. Upon completion, the catalyst is removed, and the deuterated acid is isolated by solvent evaporation and purified if necessary.
Step 2: Chlorination to the Acid Chloride
-
Protocol: The dried 4-chloro-3-sulfamoylbenzoic acid-d3 is converted to its corresponding acid chloride. This is achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride, often in an inert solvent like toluene.[5] The reaction is typically refluxed until the conversion is complete. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 4-chloro-3-sulfamoylbenzoyl-d3 chloride, which is often used in the next step without further purification.
Final Coupling Step: Synthesis of this compound
-
Protocol: The 1-amino-2-(methyl-d3)-indoline (as a salt, e.g., hydrochloride, or as the free base) is dissolved in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF). An acid acceptor, like triethylamine, is added.[6] The solution is cooled, and a solution of 4-chloro-3-sulfamoylbenzoyl-d3 chloride in the same solvent is added dropwise. The reaction mixture is stirred at a controlled temperature (e.g., 20-30°C) until the reaction is complete (monitored by TLC or LC-MS).[6] The resulting product, this compound, is then isolated by extraction and purified by recrystallization or column chromatography.
Quantitative Data (Template)
The following table provides a template for recording the quantitative data for the proposed synthesis.
| Step | Reactant | Molar Equiv. | Amount (g) | Mol | Product | Theoretical Yield (g) | Actual Yield (g) | % Yield | Purity (e.g., HPLC) | Deuterium Incorporation (%) |
| 2.1.1 Deuteration | 2-Methylindole | 1.0 | 2-(Methyl-d3)-indole | |||||||
| 2.1.2 Reduction | 2-(Methyl-d3)-indole | 1.0 | 2-(Methyl-d3)-indoline | |||||||
| 2.1.3 Amination | 2-(Methyl-d3)-indoline | 1.0 | 1-Amino-2-(methyl-d3)-indoline | |||||||
| 2.2.1 H/D Exchange | 4-Chloro-3-sulfamoylbenzoic acid | 1.0 | 4-Chloro-3-sulfamoylbenzoic acid-d3 | |||||||
| 2.2.2 Chlorination | 4-Chloro-3-sulfamoylbenzoic acid-d3 | 1.0 | 4-Chloro-3-sulfamoylbenzoyl-d3 chloride | |||||||
| 2.3 Coupling | 1-Amino-2-(methyl-d3)-indoline | 1.0 | This compound | |||||||
| 4-Chloro-3-sulfamoylbenzoyl-d3 chloride | 1.0-1.2 |
Mechanism of Action of Indapamide
Indapamide exerts its antihypertensive effects through a dual mechanism of action: a diuretic effect and a direct vascular effect.
-
Diuretic Effect: Indapamide inhibits the reabsorption of sodium in the cortical diluting segment of the distal convoluted tubule in the kidneys.[7] This leads to increased excretion of sodium and water, which reduces plasma volume and cardiac output, thereby lowering blood pressure.
-
Vascular Effect: Indapamide has a direct vasodilatory effect on blood vessels, which is thought to be mediated by its calcium-channel blocking activity.[7] This leads to a reduction in peripheral vascular resistance.
Diagram of Indapamide's Mechanism of Action
Caption: Dual mechanism of action of Indapamide.
This technical guide provides a comprehensive, albeit proposed, framework for the synthesis of this compound. It is intended to serve as a foundational resource for researchers in drug metabolism and related fields, enabling the preparation of this important analytical standard. All experimental work should be conducted with appropriate safety precautions and by qualified personnel.
References
- 1. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102070506B - Method for preparing 2-methylindoline - Google Patents [patents.google.com]
- 3. US4564677A - Preparation of N-amino compounds - Google Patents [patents.google.com]
- 4. Regioselective Hydrogen Isotope Exchange Reaction in Benzoic Acid and Its Alkali Metal Salts. | Semantic Scholar [semanticscholar.org]
- 5. Page loading... [guidechem.com]
- 6. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Isotopic Labeling of Indapamide: A Technical Guide to the Synthesis of Indapamide-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed methodology for the isotopic labeling of the antihypertensive drug Indapamide (B195227) to produce Indapamide-d6. Given the absence of a direct, published synthesis for this compound, this document outlines a plausible and scientifically grounded synthetic strategy based on established deuteration and coupling reactions. The proposed route involves the initial synthesis of a deuterated 2-methylindoline-d6 precursor, followed by its coupling with 4-chloro-3-sulfamoylbenzoyl chloride. This guide includes detailed, albeit theoretical, experimental protocols, structured data tables for key intermediates and the final product, and visual diagrams to elucidate the synthetic workflow. The target audience for this guide includes researchers in medicinal chemistry, drug metabolism, and pharmaceutical development who require a stable-labeled internal standard for pharmacokinetic studies or wish to investigate the metabolic fate of Indapamide.
Introduction
Indapamide is a thiazide-like diuretic widely used in the treatment of hypertension.[1] Isotopic labeling of pharmaceuticals with stable isotopes, such as deuterium (B1214612), is a critical tool in drug discovery and development.[2] Deuterated analogs of drugs serve as invaluable internal standards for quantitative bioanalysis by mass spectrometry, aiding in pharmacokinetic and metabolism studies. The introduction of deuterium can also influence the metabolic profile of a drug, a strategy known as the "deuterium switch," potentially leading to improved pharmacokinetic properties.[2]
-
Stage 1: Synthesis of 1-Amino-2-methylindoline-d6. This stage focuses on the deuteration of a suitable precursor, 2-methylindole (B41428), followed by reduction and amination to yield the key deuterated intermediate.
-
Stage 2: Synthesis of this compound. This final stage involves the coupling of the deuterated intermediate with 4-chloro-3-sulfamoylbenzoyl chloride.
The proposed labeling pattern for this compound targets the 2-methyl group and three positions on the indoline (B122111) ring, common sites for metabolic activity.
Proposed Synthetic Pathway
The overall proposed synthetic pathway for this compound is depicted below. It commences with the deuteration of 2-methylindole to obtain a deuterated intermediate, which is then reduced to the corresponding deuterated 2-methylindoline. Subsequent amination and coupling with the acid chloride yield the final product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols (Proposed)
The following protocols are proposed based on analogous reactions found in the literature and may require optimization for the specific synthesis of this compound.
Stage 1: Synthesis of 1-Amino-2-methylindoline-d6
This procedure is adapted from a known method for the deuteration of 2-methylindole.[6]
-
Materials:
-
2-Methylindole
-
Deuterated acetic acid (CD3CO2D)
-
-
Procedure:
-
In a sealed, heavy-walled glass tube, dissolve 2-methylindole (1.0 eq) in deuterated acetic acid (CD3CO2D, 10-20 eq).
-
Heat the mixture at 150 °C for 24-48 hours. The reaction progress should be monitored by 1H NMR to determine the extent of deuterium incorporation.
-
After cooling to room temperature, carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO3).
-
Extract the product with diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure to obtain crude 2-methylindole-d6.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
The reduction of the deuterated indole (B1671886) to the indoline can be achieved by catalytic hydrogenation.[7]
-
Materials:
-
2-Methylindole-d6
-
Platinum on carbon (Pt/C, 5%)
-
Ethanol (B145695):Water (50:50 v/v)
-
p-Toluenesulfonic acid
-
Hydrogen gas (H2)
-
-
Procedure:
-
To a solution of 2-methylindole-d6 (1.0 eq) in a 1:1 mixture of ethanol and water, add 5% Pt/C (5-10 mol%) and p-toluenesulfonic acid (1.2 eq).
-
Place the mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (e.g., 40 bar) and stir the reaction mixture at 60 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, carefully filter the catalyst through a pad of Celite.
-
Remove the ethanol under reduced pressure and neutralize the aqueous solution with sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield 2-methylindoline-d6.
-
This procedure is adapted from the synthesis of the non-deuterated analog.[8]
-
Materials:
-
2-Methylindoline-d6
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO2)
-
Zinc dust
-
-
Procedure:
-
Nitrosation: Dissolve 2-methylindoline-d6 (1.0 eq) in methanol (B129727) and add concentrated HCl. Cool the solution to 5-10 °C and slowly add an aqueous solution of sodium nitrite (1.1 eq). Stir for 1-2 hours at this temperature.
-
Reduction: To the reaction mixture, add zinc dust portion-wise while maintaining the temperature below 40 °C. After the addition is complete, stir for an additional 1-2 hours.
-
Work-up: Filter the reaction mixture and wash the residue with toluene. Separate the aqueous layer from the combined filtrate and washes. Remove the toluene from the organic layer under reduced pressure.
-
Salt Formation: Treat the resulting free amine with a solution of HCl in a suitable solvent (e.g., isopropanol) to precipitate 1-amino-2-methylindoline-d6 hydrochloride.
-
Collect the solid by filtration and dry under vacuum.
-
Stage 2: Synthesis of this compound
This is a standard procedure for the preparation of the acid chloride.[9]
-
Materials:
-
4-Chloro-3-sulfamoylbenzoic acid
-
Thionyl chloride (SOCl2)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-chloro-3-sulfamoylbenzoic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Heat the mixture to reflux (approximately 75-80 °C) for 2-4 hours, or until the solid has completely dissolved and gas evolution ceases.
-
Distill off the excess thionyl chloride under reduced pressure.
-
The resulting crude 4-chloro-3-sulfamoylbenzoyl chloride can be used in the next step without further purification.
-
This coupling reaction is adapted from patented procedures for Indapamide synthesis.[5][8]
-
Materials:
-
1-Amino-2-methylindoline-d6 hydrochloride
-
4-Chloro-3-sulfamoylbenzoyl chloride
-
Triethylamine (B128534) (TEA)
-
Dichloromethane (DCM)
-
Isopropanol-water
-
-
Procedure:
-
Suspend 1-amino-2-methylindoline-d6 hydrochloride (1.0 eq) in dichloromethane.
-
Add triethylamine (2.2 eq) dropwise at 0 °C to liberate the free amine.
-
In a separate flask, dissolve 4-chloro-3-sulfamoylbenzoyl chloride (1.0 eq) in dichloromethane.
-
Add the solution of the acid chloride dropwise to the cold solution of the deuterated amine.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the crude product by recrystallization from an isopropanol-water mixture to yield pure this compound.
-
Data Presentation
The following tables summarize the expected properties of the key intermediate and the final product.
Table 1: Properties of 1-Amino-2-methylindoline-d6 Hydrochloride (Proposed)
| Property | Value |
| Molecular Formula | C9H7D6ClN2 |
| Molecular Weight | ~190.71 g/mol |
| Appearance | Expected to be a solid |
| Isotopic Purity | >98% (Target) |
Table 2: Properties of this compound (Proposed)
| Property | Value |
| Molecular Formula | C16H10D6ClN3O3S |
| Molecular Weight | ~371.88 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid |
| Melting Point | Similar to Indapamide (~160-162 °C) |
| Isotopic Purity | >98% (Target) |
| Chemical Purity | >99% (Target) |
Characterization of this compound
The successful synthesis of this compound would be confirmed by standard analytical techniques.
-
Mass Spectrometry (MS): The mass spectrum of this compound is expected to show a molecular ion peak at m/z [M+H]+ ≈ 372.88, which is 6 mass units higher than that of unlabeled Indapamide ([M+H]+ ≈ 366.82).[10][11] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The ¹H NMR spectrum of this compound would show a significant reduction or complete disappearance of the signals corresponding to the protons on the 2-methyl group and the deuterated positions on the indoline ring compared to the spectrum of unlabeled Indapamide.[12][13]
-
²H NMR: The ²H NMR spectrum would show signals corresponding to the deuterium atoms incorporated into the molecule.
-
¹³C NMR: The ¹³C NMR spectrum would show signals for all carbon atoms, with those bonded to deuterium appearing as multiplets due to C-D coupling.
-
Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the synthesis and the decision-making process.
Caption: Workflow for the synthesis of the deuterated precursor.
Caption: Final coupling and purification workflow for this compound.
Conclusion
This technical guide presents a detailed and plausible, though theoretical, pathway for the synthesis of this compound. By leveraging known methodologies for the deuteration of indole derivatives and standard coupling procedures for the synthesis of Indapamide, a robust strategy has been outlined. The successful synthesis of this compound would provide a valuable tool for advanced pharmacokinetic and metabolic studies of this important antihypertensive agent. The experimental protocols and characterization data provided herein serve as a comprehensive resource for researchers embarking on the synthesis of this and other deuterated pharmaceutical compounds. It is important to reiterate that the proposed synthetic route will likely require optimization of reaction conditions to achieve high yields and isotopic purity.
References
- 1. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Indapamide synthesis - chemicalbook [chemicalbook.com]
- 4. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]
- 5. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]
- 6. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Characteristics of Indapamide-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indapamide-d6 is the deuterated analog of Indapamide (B195227), a thiazide-like diuretic and antihypertensive agent. The substitution of six hydrogen atoms with deuterium (B1214612) atoms results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantitative analyses of Indapamide in biological matrices. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside the well-documented characteristics of its non-deuterated counterpart, Indapamide. It includes detailed analytical methodologies and visual representations of its chemical structure and relevant experimental workflows to support research and development activities.
Introduction
Indapamide is a non-thiazide sulfonamide diuretic used in the management of hypertension and edema associated with congestive heart failure.[1][2] Its mechanism of action involves the inhibition of the Na+/Cl- symporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water. This compound, with six deuterium atoms, serves as a stable isotope-labeled internal standard, crucial for correcting for matrix effects and variability during sample preparation and analysis in pharmacokinetic and bioequivalence studies.[3] Its physical and chemical properties are nearly identical to those of Indapamide, with the primary difference being its increased mass.
Chemical and Physical Properties
The fundamental properties of this compound are presented below. Due to its primary role as an analytical standard, comprehensive experimental data for the deuterated compound is limited. Therefore, detailed characteristics of the non-deuterated Indapamide are also provided for reference, as they are expected to be highly comparable.
Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-(Aminosulfonyl)-4-chloro-N-(2,3-dihydro-2-(methyl-d3)-1H-indol-1-yl-d3)benzamide | N/A |
| Molecular Formula | C₁₆H₁₀D₆ClN₃O₃S | [4] |
| Molecular Weight | 371.87 g/mol | [4] |
| Storage Conditions | 4 °C | [4] |
Properties of Indapamide (Non-Deuterated)
| Property | Value | Reference |
| CAS Number | 26807-65-8 | [5][6][7] |
| Appearance | White to yellow-white crystalline powder | [8][9] |
| Melting Point | 160-162 °C | [5][6][7][10] |
| pKa (at 25°C) | 8.8 ± 0.2 | [5][8] |
| UV max (in Methanol) | 242, 278, 286 nm | [5] |
| Solubility | - Practically insoluble in water- Soluble in methanol (B129727), ethanol, acetic acid, ethyl acetate- Very slightly soluble in chloroform- Soluble in acetone | [5][6][11] |
| Storage Temperature | -20°C to 8°C | [6][12] |
Mandatory Visualizations
Chemical Structure
The following diagram illustrates the chemical structure of this compound, highlighting the positions of the six deuterium atoms.
Caption: Chemical structure of this compound.
(Note: The above DOT script is a conceptual representation. A more precise chemical structure diagram is provided below for clarity.)
Caption: Structural representation of this compound.
Mechanism of Action
Indapamide exerts its diuretic and antihypertensive effects by acting on the kidneys. The following diagram outlines its primary signaling pathway.
Caption: Mechanism of action of Indapamide.
Analytical Workflow
This compound is integral to quantitative bioanalysis. This workflow demonstrates its use as an internal standard in a typical LC-MS/MS experiment.
Caption: LC-MS/MS analytical workflow using this compound.
Experimental Protocols
The analysis of Indapamide and its deuterated analog relies on well-established analytical techniques. Below are representative methodologies.
High-Performance Liquid Chromatography (HPLC)
A common method for the determination of Indapamide in pharmaceutical formulations involves Reverse-Phase HPLC (RP-HPLC).
-
Objective: To separate and quantify Indapamide from excipients or other active pharmaceutical ingredients.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer adjusted to a specific pH) and an organic solvent like acetonitrile (B52724) or methanol. The exact ratio can be optimized based on the specific column and system.
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at one of its absorption maxima, such as 242 nm.[5][13]
-
Procedure:
-
Prepare standard solutions of Indapamide of known concentrations.
-
Prepare the sample by dissolving the formulation in a suitable solvent and filtering.
-
Inject both standards and samples into the HPLC system.
-
Construct a calibration curve from the peak areas of the standards.
-
Determine the concentration of Indapamide in the sample by comparing its peak area to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for quantifying Indapamide in biological fluids, where this compound is used as an internal standard.[3]
-
Objective: To accurately and sensitively measure the concentration of Indapamide in complex matrices like human plasma or whole blood.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation:
-
Aliquot a known volume of the biological sample (e.g., 200 µL of plasma).
-
Add a precise amount of this compound solution (internal standard).
-
Perform protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction (e.g., with ethyl acetate) to isolate the analyte and internal standard.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 or polar-modified column.
-
Mobile Phase: Gradient or isocratic elution with a mixture of solvents like methanol and aqueous ammonium (B1175870) acetate.
-
-
Mass Spectrometry Conditions:
-
Quantification: The concentration of Indapamide is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) and comparing this ratio to a calibration curve prepared in the same biological matrix.
Conclusion
This compound is an indispensable tool for the accurate quantification of Indapamide in clinical and pharmaceutical research. While its core physical and chemical properties are virtually identical to those of Indapamide, its increased molecular weight provides the necessary distinction for its role as an internal standard in mass spectrometric assays. This guide provides the foundational data and methodologies required for its effective use in a laboratory setting, empowering researchers in the fields of drug metabolism, pharmacokinetics, and formulation development.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. medicines.org.uk [medicines.org.uk]
- 3. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpc-standards.com [hpc-standards.com]
- 5. Indapamide [drugfuture.com]
- 6. Indapamide | 26807-65-8 [chemicalbook.com]
- 7. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Indapamide [dailymed.nlm.nih.gov]
- 9. jigspharma.com [jigspharma.com]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. インダパミド European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 13. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
Indapamide-d6 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides core information regarding the isotopically labeled compound, Indapamide-d6, a deuterated analog of the antihypertensive and diuretic agent, Indapamide. This document summarizes key quantitative data to support research and development activities.
Physicochemical Properties
The fundamental physicochemical properties of this compound and its non-deuterated counterpart, Indapamide, are presented below for comparative analysis. The incorporation of six deuterium (B1214612) atoms results in a corresponding increase in the molecular weight of the molecule.
| Property | This compound | Indapamide |
| CAS Number | Not explicitly available in search results | 26807-65-8[1][2] |
| Molecular Formula | C₁₆H₁₀D₆ClN₃O₃S[3] | C₁₆H₁₆ClN₃O₃S[1][2] |
| Molecular Weight | 371.87 g/mol [3] | 365.83 g/mol [4] |
Note: One supplier lists an "Item number" of 693154 for D6-Indapamide, which should not be mistaken for a CAS Registry Number[3].
Experimental Protocols and Signaling Pathways
Detailed experimental protocols and signaling pathways for this compound are not publicly available within the scope of the conducted search. Researchers should refer to internal standard operating procedures or relevant scientific literature for methodologies related to the use of deuterated internal standards in analytical chemistry, such as in pharmacokinetic or metabolic studies.
Logical Relationship Diagram
The following diagram illustrates the logical relationship between Indapamide and its deuterated form, this compound. This visualization clarifies their connection as isotopic analogs, a common practice in analytical and metabolic research.
Caption: Relationship between Indapamide and this compound.
References
Indapamide-d6: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity assessment of Indapamide-d6. It is designed to equip researchers, scientists, and drug development professionals with the necessary information for its effective utilization in scientific investigations. This guide details the analytical methodologies, presents quantitative data in a structured format, and includes workflow diagrams for clarity.
Certificate of Analysis (CoA)
A Certificate of Analysis for a deuterated standard like this compound is a critical document that provides a detailed summary of its identity, purity, and quality. While a specific CoA for every batch will vary, a representative CoA would include the following key information.
Identification and Characterization
| Parameter | Specification |
| Product Name | This compound |
| Chemical Name | 4-chloro-N-(2-methyl-2,3-dihydro-1H-indol-1-yl-d6)-3-sulfamoylbenzamide |
| Molecular Formula | C₁₆H₁₀D₆ClN₃O₃S |
| Molecular Weight | 371.89 g/mol |
| CAS Number | Not available (for the d6 variant) |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol (B129727) |
Purity and Isotopic Enrichment
The purity of this compound is determined by a combination of chromatographic and spectroscopic techniques. The isotopic enrichment is a critical parameter that defines the percentage of deuterium (B1214612) incorporation at the specified positions.
| Test | Method | Typical Specification |
| Chemical Purity | HPLC-UV | ≥ 98% |
| Isotopic Enrichment | LC-MS/MS or qNMR | ≥ 98% (for d6) |
| Residual Solvents | GC-MS | Conforms to USP <467> |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocols
The determination of chemical purity and isotopic enrichment of this compound requires robust and validated analytical methods. The following sections detail the experimental protocols for the key analytical techniques employed.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard method for assessing the chemical purity of pharmaceutical compounds.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in methanol at a concentration of 1 mg/mL. This is further diluted with the mobile phase to a working concentration of approximately 0.1 mg/mL.
The purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
HPLC Purity Analysis Workflow
Isotopic Enrichment and Purity by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for determining the isotopic enrichment of deuterated compounds. It can also be used for quantitative purity analysis.
Methodology:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with an HPLC system.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode.
-
MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions for Indapamide and this compound need to be optimized. For this compound (assuming deuteration on the indoline (B122111) ring), the precursor ion will be m/z 372.1. The product ion will depend on the fragmentation pattern, which should be determined experimentally. A published method for a d3 analog used the transition m/z 367.0 → m/z 188.9; for a d6 analog, a similar fragmentation might be expected[1].
-
Indapamide: m/z 366.1 → [Product Ion]
-
This compound: m/z 372.1 → [Product Ion]
-
-
Chromatographic Conditions: Similar to the HPLC method described above, using a C18 column and a gradient of acetonitrile and water with a suitable modifier.
-
Sample Preparation: A series of dilutions of the this compound standard are prepared in a suitable solvent.
The isotopic enrichment is determined by comparing the peak area of the deuterated species to the sum of the areas of all isotopic variants.
LC-MS/MS Isotopic Enrichment Workflow
Purity Assessment by Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) is a primary analytical method that can be used to determine the purity of a substance without the need for a specific reference standard of the same compound.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The choice of internal standard depends on the solvent and the absence of signal overlap with the analyte.
-
Solvent: A deuterated solvent in which both the this compound and the internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Accurately weigh a known amount of the internal standard into the same container.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio for accurate integration.
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
qNMR Purity Calculation Logic
Conclusion
The comprehensive analysis of this compound, encompassing its chemical purity and isotopic enrichment, is crucial for its reliable use in research and development. The methodologies outlined in this guide, including HPLC-UV, LC-MS/MS, and qNMR, provide a robust framework for the quality assessment of this deuterated standard. By adhering to these detailed protocols, researchers can ensure the accuracy and validity of their experimental results.
References
The Gold Standard: Utilizing Indapamide-d6 as an Internal Standard in Mass Spectrometry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalytical chemistry, the precise and accurate quantification of pharmaceutical compounds in complex biological matrices is paramount. For the antihypertensive drug Indapamide (B195227), achieving reliable data hinges on the use of a robust internal standard in mass spectrometry-based assays. This technical guide delves into the core principles and practical applications of using a deuterated form of Indapamide, specifically Indapamide-d6, as an internal standard to ensure data integrity and method reliability.
While published literature extensively documents the use of Indapamide-d3, the principles and methodologies are directly applicable to this compound. This guide will provide a comprehensive overview of the analytical workflow, detailed experimental protocols derived from established methods, and the expected mass spectrometric behavior of this compound.
The Role of an Internal Standard
An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibrators, quality controls, and unknowns. Its primary function is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the precision and accuracy of the analytical method. An ideal internal standard is a stable, isotopically labeled version of the analyte, as it co-elutes chromatographically and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).
Indapamide and its Deuterated Analog
Indapamide is a thiazide-like diuretic used in the treatment of hypertension. Its molecular formula is C₁₆H₁₆ClN₃O₃S, with a molar mass of approximately 365.83 g/mol .[1] this compound is a deuterated variant where six hydrogen atoms are replaced by deuterium (B1214612). This substitution results in a predictable mass shift, making it an excellent internal standard for mass spectrometric analysis.
The diagram below illustrates the structural relationship between Indapamide and its deuterated form, highlighting the mass difference that allows for their distinct detection by a mass spectrometer.
Figure 1: Structural relationship between Indapamide and this compound.
Quantitative Analysis Workflow
The use of this compound as an internal standard is integrated into a typical bioanalytical workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general steps are outlined in the following diagram.
Figure 2: General workflow for quantitative analysis using an internal standard.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the quantification of Indapamide using a deuterated internal standard. These protocols are based on established and validated methods for Indapamide analysis.
Sample Preparation
A robust sample preparation procedure is crucial for removing interfering matrix components and concentrating the analyte. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are effective methods.
Liquid-Liquid Extraction (LLE) Protocol:
-
To 200 µL of biological matrix (e.g., human plasma), add 25 µL of this compound internal standard working solution.
-
Vortex the sample for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of n-hexane and dichloromethane).
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol:
-
Condition an appropriate SPE cartridge (e.g., C18) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load 200 µL of the plasma sample (pre-spiked with this compound) onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Liquid Chromatography (LC) Conditions
Chromatographic separation is essential to resolve Indapamide from other matrix components. A reverse-phase C18 column is commonly used.
| Parameter | Typical Value |
| Column | C18 (e.g., 50 x 4.6 mm, 4 µm) |
| Mobile Phase | Methanol and 5 mM aqueous ammonium (B1175870) acetate (60:40, v/v) containing 0.1% formic acid |
| Flow Rate | 0.8 - 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or 40°C |
| Run Time | 2.5 - 3.0 minutes |
Mass Spectrometry (MS) Conditions
Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification. Electrospray ionization (ESI) is typically used, and can be operated in either positive or negative mode, though negative mode has been shown to be effective.
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 350 - 450°C |
| Collision Gas | Argon |
Quantitative Data and Mass Transitions
The selection of appropriate precursor and product ions in MRM is critical for the specificity of the assay. The following table summarizes the mass transitions for Indapamide and its deuterated internal standards. The transition for this compound is proposed based on its molecular weight and the fragmentation pattern of Indapamide.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Indapamide | 364.0 | 188.9 | Negative | [2] |
| Indapamide-d3 | 367.0 | 188.9 | Negative | [2] |
| This compound (Proposed) | 370.1 | 188.9 or other stable fragment | Negative |
Note: The product ion for this compound would need to be empirically determined but is likely to be similar to the non-deuterated form if the deuterium labels are not on the fragmented portion of the molecule.
Method Validation
A bioanalytical method must be validated to demonstrate its reliability. Key validation parameters are summarized below, with typical acceptance criteria.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10; Precision < 20% CV; Accuracy within ±20% of nominal value. |
| Precision | The closeness of agreement between a series of measurements. | Intra- and inter-day precision < 15% CV (except at LLOQ, where it should be < 20%). |
| Accuracy | The closeness of the mean test results to the true value. | Intra- and inter-day accuracy within ±15% of the nominal value (except at LLOQ, where it should be within ±20%). |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage. | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation of the slope of calibration lines in different lots of matrix should be < 15%. |
| Stability | The chemical stability of an analyte in a biological fluid under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the quantification of Indapamide in biological matrices. By compensating for analytical variability, it ensures the high level of precision and accuracy required in research, clinical, and drug development settings. The detailed protocols and data presented in this guide offer a solid foundation for the development and validation of sensitive and specific bioanalytical methods for Indapamide. While specific parameters for this compound require empirical determination, the principles and methodologies established with other deuterated analogs are directly transferable, making this compound an excellent choice for ensuring data integrity.
References
Methodological & Application
Application of Indapamide-d6 in Bioanalytical Assays Using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the use of Indapamide-d6 as an internal standard in the quantitative analysis of Indapamide (B195227) in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in bioanalysis, offering high accuracy and precision by correcting for variability during sample preparation and analysis.[1][2]
Introduction to Indapamide and the Role of a Deuterated Internal Standard
Indapamide is a thiazide-like diuretic used in the treatment of hypertension.[3] Accurate and reliable quantification of Indapamide in biological samples such as plasma or whole blood is crucial for pharmacokinetic and bioequivalence studies.[4][5][6][7][8][9]
The principle of Isotope Dilution Mass Spectrometry (IDMS) is fundamental to this application. A known quantity of a deuterated analog of the analyte, in this case, this compound, is added to the sample at an early preparation stage.[1] Since the deuterated standard is chemically identical to the analyte, it experiences the same processing inefficiencies, matrix effects, and instrument variability.[1] By measuring the ratio of the non-labeled analyte to the deuterated internal standard, these potential errors are normalized, leading to highly accurate and precise quantification.[1]
Experimental Protocols
This section details the methodologies for sample preparation, LC, and MS/MS analysis for the quantification of Indapamide using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
Liquid-liquid extraction is a common and effective method for extracting Indapamide from biological matrices.[4][7]
-
Sample Aliquoting: Take a 200 µL aliquot of the biological sample (e.g., human plasma).
-
Internal Standard Spiking: Add 20 µL of this compound working solution (concentration to be optimized, e.g., 100 ng/mL) to each sample, except for the blank matrix samples.
-
Vortexing: Briefly vortex the samples to ensure homogeneity.
-
Extraction: Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and dichloromethane (B109758) (1:1, v/v) or diethyl ether).[9]
-
Mixing: Vortex the samples for 5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Injection: Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
The following LC conditions are a representative example and may require optimization based on the specific instrumentation.
| Parameter | Condition |
| Column | C18 column (e.g., 150 mm x 2.0 mm, 5 µm)[10] |
| Mobile Phase | 10 mmol/L ammonium (B1175870) formate (B1220265) with 0.1% formic acid : methanol (B129727) (20:80, v/v)[10] |
| Flow Rate | 0.30 mL/min[10] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS/MS) Conditions
The MS/MS instrument should be operated in the positive or negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Voltage | 3.5 kV[10] |
| Source Temperature | 100°C[10] |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Indapamide | 366.2 | 132.1[10] |
| This compound | 372.2 (projected) | 132.1 or other stable fragment |
Note: The exact m/z for the this compound product ion should be determined experimentally by infusing a solution of the standard into the mass spectrometer.
Data Presentation
The following tables summarize the expected quantitative performance of a validated LC-MS/MS assay for Indapamide using this compound. The data is representative and based on typical values reported in the literature for similar assays.[4][7][10][11]
Table 2: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.5 - 100 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[10] |
Table 3: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 2 | < 15 | < 15 | 85 - 115[4] |
| Medium QC | 20 | < 15 | < 15 | 85 - 115[4] |
| High QC | 80 | < 15 | < 15 | 85 - 115[4] |
Table 4: Recovery
| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |
| Indapamide | > 69[10] | > 69[10] | > 69[10] |
| This compound | Consistent across range | Consistent across range | Consistent across range |
Visualizations
The following diagrams illustrate the key processes and relationships in the bioanalytical workflow.
Caption: Experimental workflow for Indapamide quantification.
Caption: Logical relationship of using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Simple, sensitive and rapid LC-MS method for the quantitation of indapamide in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A selective HPLC method for the determination of indapamide in human whole blood: application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid and sensitive determination of indapamide in human blood by liquid chromatography with electrospray ionization mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Indapamide in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]
- 11. Determination of amlodipine, indapamide and perindopril in human plasma by a novel LC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Indapamide-d6 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide (B195227) is a thiazide-like diuretic used in the management of hypertension and edema.[1][2] Pharmacokinetic (PK) studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of indapamide, providing essential data for dose optimization and regulatory submissions. The use of stable isotope-labeled internal standards, such as Indapamide-d6, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for the accurate quantification of indapamide in biological matrices.[3][4][5] This document provides a detailed protocol for the use of this compound as an internal standard in pharmacokinetic studies of indapamide.
Note on Deuterated Standard: While these application notes are specifically for this compound, the existing scientific literature predominantly reports the use of Indapamide-d3 as an internal standard.[6][7][8] The analytical principles and protocols are directly transferable. The primary adaptation for using this compound will be the adjustment of the mass-to-charge ratio (m/z) for the internal standard in the mass spectrometer settings.
Experimental Protocols
Bioanalytical Method Development and Validation using LC-MS/MS
A robust and validated bioanalytical method is fundamental for reliable pharmacokinetic data. The following protocol outlines the key steps for the quantification of indapamide in human plasma or whole blood using this compound as an internal standard. This protocol is based on established methods for indapamide analysis and aligns with FDA guidelines on bioanalytical method validation.[9][10][11][12]
1.1. Materials and Reagents
-
Indapamide reference standard
-
This compound internal standard (IS)
-
Control human plasma or whole blood (with appropriate anticoagulant, e.g., K2EDTA)
-
HPLC-grade methanol (B129727), acetonitrile, water
-
Formic acid or ammonium (B1175870) acetate (B1210297)
-
Reagent for sample extraction (e.g., diethyl ether, methyl tertiary butyl ether)[7][13]
1.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of indapamide and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the indapamide stock solution with a 50:50 mixture of methanol and water to create a series of working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to achieve a final concentration that provides a consistent and appropriate response in the mass spectrometer (e.g., 30 µg/mL).
1.3. Sample Preparation
Two common methods for sample preparation are Protein Precipitation (PP) and Liquid-Liquid Extraction (LLE).
Protocol 1: Protein Precipitation (PP)
-
Aliquot 100 µL of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
-
Add 200 µL of the this compound working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.[4]
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 500 µL of plasma sample, add a specific volume of the this compound working solution.
-
Add an appropriate extraction solvent (e.g., 3 mL of diethyl ether).[8]
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
1.4. LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters for indapamide analysis. These should be optimized for the specific instrumentation used.
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., Acquity UPLC HSS C18, 100 x 2.1 mm, 1.7 µm; Synergi Polar RP-column, 50 x 4.6 mm, 4 µm)[6][13] |
| Mobile Phase | A mixture of an aqueous component (e.g., 5 mM ammonium acetate with 1 mM formic acid) and an organic component (e.g., methanol or acetonitrile) in a specific ratio (e.g., 40:60 v/v)[6][8] |
| Flow Rate | 0.3 - 1.0 mL/min[6][13] |
| Injection Volume | 20 µL[6] |
| Run Time | 3.0 - 5.0 minutes[6] |
| Mass Spectrometry | |
| Instrument | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative or positive mode[6][14] |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Indapamide | m/z 364.0 → 188.9 (Negative Ion Mode)[6] or other optimized transitions. |
| This compound | The precursor ion will be m/z 370.0 (assuming 6 deuterium (B1214612) atoms). The product ion would likely be the same as for unlabeled indapamide (m/z 188.9), but this must be confirmed experimentally. |
| Source Temperature | ~100-150 °C |
| Source Voltage | ~3.5 kV |
1.5. Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA).[9][10][11][12] Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous components in the matrix.
-
Linearity: Establish a linear relationship between concentration and response over a defined range (e.g., 0.25 - 100 ng/mL).[6]
-
Accuracy and Precision: Determine the intra- and inter-day accuracy and precision at multiple QC levels (low, medium, and high).
-
Recovery: Evaluate the efficiency of the extraction procedure.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).
In-Vivo Pharmacokinetic Study Protocol
The validated bioanalytical method can then be applied to an in-vivo pharmacokinetic study.
2.1. Study Design
-
Subjects: Healthy volunteers or the target patient population.
-
Design: A single-dose or multiple-dose study, often with a crossover design to minimize inter-individual variability.
-
Administration: Oral administration of a specific dose of indapamide (e.g., 2.5 mg or 5 mg).[1]
-
Washout Period: An adequate washout period between treatments in a crossover study.
2.2. Sample Collection
-
Collect venous blood samples into tubes containing an appropriate anticoagulant at predefined time points (e.g., pre-dose, and at 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 84 hours post-dose).
-
Process the blood samples (e.g., by centrifugation to obtain plasma) and store them at -20°C or lower until analysis.
2.3. Data Analysis
-
Use the validated LC-MS/MS method to determine the concentration of indapamide in each sample.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2: Elimination half-life.
-
Data Presentation
Pharmacokinetic Parameters of Indapamide
The following table summarizes key pharmacokinetic parameters of indapamide from published studies.
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 47.79 ± 4.68 ng/mL (for a 2.5 mg dose) | [15] |
| Tmax (Time to Cmax) | ~2.3 hours | [1][2] |
| AUC0–∞ (Area Under the Curve) | 919.52 ± 179.74 ng·h/mL (for a 2.5 mg dose) | [15] |
| t1/2 (Elimination Half-life) | Approximately 15-16 hours | [1][16] |
| Protein Binding | ~76-79% | [1][2] |
| Bioavailability | Virtually complete after oral administration | [2] |
Visualizations
Experimental Workflows
Caption: Workflow for Indapamide Quantification in Plasma.
Caption: Overall Pharmacokinetic Study Workflow.
References
- 1. Pharmacokinetics and clinical pharmacology of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. Determination of amlodipine, indapamide and perindopril in human plasma by a novel LC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. thieme-connect.com [thieme-connect.com]
- 16. Pharmacokinetics and bioavailability of indapamide--a new antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of Indapamide Using Indapamide-d6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the quantitative analysis of Indapamide (B195227) in biological matrices, such as human plasma or whole blood, utilizing Indapamide-d6 as a stable isotope-labeled internal standard (IS). The methodology is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and bioequivalence studies.
Introduction
Indapamide is a thiazide-like diuretic used in the treatment of hypertension and edema.[1] Accurate quantification of Indapamide in biological samples is crucial for drug development, clinical trials, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to high accuracy and precision.
This document outlines the necessary procedures for sample preparation, LC-MS/MS analysis, and data processing for the reliable quantification of Indapamide.
Mechanism of Action Signaling Pathway
Indapamide primarily acts on the distal convoluted tubule of the nephron in the kidneys.[1][2][3] It inhibits the Na+/Cl- symporter, preventing the reabsorption of sodium and chloride ions back into the bloodstream.[1][4] This leads to an increase in the excretion of sodium, chloride, and water, thereby reducing blood volume and lowering blood pressure.[1][2] Additionally, Indapamide is believed to have direct vasodilatory effects on blood vessels, potentially by modulating calcium ion channels in vascular smooth muscle cells, which contributes to its antihypertensive effect.[1][5]
Experimental Protocols
The following protocols are based on established methods for the quantification of Indapamide in biological matrices using LC-MS/MS.[6][7][8]
Materials and Reagents
-
Indapamide reference standard
-
This compound internal standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Human plasma/whole blood (with anticoagulant)
-
Deionized water
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Indapamide and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Indapamide stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to achieve a final concentration of 50 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a common and effective method for extracting Indapamide from biological matrices.[6]
-
Pipette 200 µL of plasma or whole blood sample into a microcentrifuge tube.
-
Add 50 µL of the this compound internal standard working solution (50 ng/mL) to all samples except for the blank.
-
Vortex the samples for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that can be adapted for specific instruments.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 50 x 4.6 mm, 4 µm)[6] |
| Mobile Phase A | 5 mM Ammonium acetate in water with 0.1% Formic acid |
| Mobile Phase B | Methanol with 0.1% Formic acid[6] |
| Gradient | Isocratic or gradient elution (e.g., 60% B)[6] |
| Flow Rate | 0.5 - 1.0 mL/min[6] |
| Injection Volume | 10 - 20 µL[6] |
| Column Temperature | 40°C |
| Run Time | 3 - 5 minutes |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive[6][9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Indapamide: m/z 364.0 → 188.9[6] this compound: To be determined by infusion |
| Source Temperature | 100 - 150°C[9] |
| Desolvation Gas Flow | Instrument dependent |
| Collision Gas | Argon |
Note: The MRM transition for this compound should be determined by direct infusion of the standard into the mass spectrometer. It is expected to have a precursor ion of approximately m/z 370 and a similar product ion to Indapamide.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of Indapamide by LC-MS/MS.
Table 1: Calibration Curve and Sensitivity
| Parameter | Typical Value | Reference |
| Linearity Range | 0.25 - 100 ng/mL | [6][10] |
| Correlation Coefficient (r²) | > 0.99 | [10] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 0.5 ng/mL | [9][10] |
Table 2: Accuracy and Precision
| Sample Type | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| LLOQ QC | ~0.5 | < 15% | < 15% | 85 - 115% | [10] |
| Low QC | ~1.5 | < 10% | < 10% | 90 - 110% | [10] |
| Mid QC | ~50 | < 10% | < 10% | 90 - 110% | [10] |
| High QC | ~80 | < 10% | < 10% | 90 - 110% | [10] |
Table 3: Recovery
| Analyte | Typical Recovery (%) | Reference |
| Indapamide | > 80% | [6] |
| Internal Standard | > 80% | [6] |
Experimental Workflow
The overall workflow for the quantitative analysis of Indapamide is depicted below.
References
- 1. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. wileymicrositebuilder.com [wileymicrositebuilder.com]
- 5. droracle.ai [droracle.ai]
- 6. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of amlodipine, indapamide and perindopril in human plasma by a novel LC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Indapamide in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]
- 10. Simple, sensitive and rapid LC-MS method for the quantitation of indapamide in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sample Preparation of Biological Matrices Containing Indapamide, with Indapamide-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of indapamide (B195227) from various biological matrices, including plasma, whole blood, and urine. The methodologies described herein are essential for accurate bioanalytical studies, such as pharmacokinetic and bioequivalence assessments. These protocols incorporate the use of Indapamide-d6 as an internal standard (IS), a common practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis to ensure high precision and accuracy.
The primary sample preparation techniques covered are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT). Each method offers distinct advantages and is suited for different analytical requirements and laboratory capabilities.
Commonly Employed Sample Preparation Techniques
The choice of a sample preparation technique is critical for removing interfering substances from the biological matrix and concentrating the analyte of interest, thereby enhancing the sensitivity and selectivity of the analysis.[1]
-
Protein Precipitation (PPT): This is a rapid and straightforward method for removing proteins from plasma or serum samples. It is often used in high-throughput screening environments.[2][3]
-
Liquid-Liquid Extraction (LLE): LLE is a widely used technique that separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1][4]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method for sample clean-up and concentration. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.[1][5][6]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the analysis of indapamide in biological matrices. These data are crucial for method validation and performance comparison.
Table 1: Recovery of Indapamide using Different Extraction Methods
| Biological Matrix | Extraction Method | Analyte/Internal Standard | Recovery (%) | Reference |
| Human Whole Blood | Liquid-Liquid Extraction | Indapamide | >80 | [7] |
| Human Whole Blood | Liquid-Liquid Extraction | Indapamide-d3 (IS) | >80 | [7] |
| Human Whole Blood | Liquid-Liquid Extraction | Indapamide | 87.4 | [8] |
| Human Serum | Solid-Phase Extraction | Indapamide | 89.25 - 90.36 | [6][9] |
| Human Serum | Solid-Phase Extraction | Zolpidem Tartarate (IS) | 79.10 | [6][9] |
| Human Serum | Solid-Phase Extraction | Indapamide | 79.4 - 81.5 | [10] |
| Human Serum | Solid-Phase Extraction | 4-diethylaminobenzoic acid (IS) | 87.5 | [10] |
| Human Urine | Liquid-Liquid Extraction | Indapamide | 88.3 ± 5.6 | [11][12] |
| Human Urine | Solid-Phase Extraction | Indapamide | 82.9 ± 7.8 | [11][12] |
| Human Urine | Molecularly Imprinted SPE | Indapamide | 80.1 - 81.2 | [5] |
Table 2: Linearity and Lower Limit of Quantification (LLOQ) of Indapamide
| Biological Matrix | Analytical Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | UPLC | 1 - 100 | 1 | [13] |
| Human Plasma | LC-MS/MS | 1.14 - 68.57 | 1.14 | [4] |
| Human Whole Blood | HPLC-UV | 10 - 400 | 10 | [14] |
| Human Whole Blood | LC-MS/MS | 0.25 - 50 | 0.25 | [7] |
| Human Serum | LC-MS/MS | 0.2 - 20 | 0.2 | [10] |
| Human Serum | LC-MS/MS | 0.50 - 50 | 0.50 | [10] |
| Human Urine | HPLC-Amperometric Detection | 25 - 315 | 1 | [12] |
| Human Urine | HPLC-VWD | 1 - 100 | 0.3 | [15] |
Experimental Protocols
Below are detailed protocols for the three main sample preparation techniques. It is recommended to optimize these protocols based on specific laboratory conditions and analytical instrumentation.
Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples
This protocol is a general guideline for protein precipitation using acetonitrile (B52724).
Materials:
-
Biological matrix (Plasma or Serum)
-
This compound internal standard (IS) working solution
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Centrifuge
-
96-well protein precipitation plate (optional)[2]
-
Collection plate or microcentrifuge tubes
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a microcentrifuge tube.
-
Add a specific volume of the this compound IS working solution. The concentration of the IS should be optimized based on the expected analyte concentration range.
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of ACN to sample is common).[2]
-
Vortex the mixture vigorously for 1-3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a well of a collection plate.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.
Caption: Workflow for Protein Precipitation.
Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma, Whole Blood, or Urine
This protocol provides a general method for LLE using an organic solvent. The choice of solvent may need optimization.
Materials:
-
Biological matrix (Plasma, Whole Blood, or Urine)
-
This compound internal standard (IS) working solution
-
Extraction solvent (e.g., diethyl ether, or a mixture of tert-butyl methyl ether and ethyl acetate (B1210297) (1:1, v/v)).[4][8]
-
pH adjustment buffer (if necessary)
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Pipette 1 mL of the biological sample into a glass tube.
-
Add the this compound IS working solution.
-
If required, adjust the pH of the sample. For example, a pH of 6.6 has been used for whole blood.[8]
-
Add 3 mL of the extraction solvent.
-
Cap the tube and vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a specific volume (e.g., 200 µL) of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for Liquid-Liquid Extraction.
Protocol 3: Solid-Phase Extraction (SPE) for Plasma, Serum, or Urine
This protocol outlines a general procedure for SPE. The specific sorbent and solvents should be optimized for the best recovery and cleanliness.
Materials:
-
Biological matrix (Plasma, Serum, or Urine)
-
This compound internal standard (IS) working solution
-
SPE cartridges (e.g., polymeric mixed-mode or C18)[6]
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent (e.g., a mixture of methanol (B129727) and water)[6]
-
Elution solvent (e.g., methanol)[6]
-
SPE manifold (vacuum or positive pressure)
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (mobile phase)
Procedure:
-
Sample Pre-treatment: To 0.5 mL of the sample, add the this compound IS working solution. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.
-
SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent bed go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 2 mL of a mixture of methanol and water (e.g., 10:90, v/v) to remove interfering substances.[6]
-
Drying: Dry the cartridge, for example, with nitrogen gas for 3 minutes.[6]
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Caption: Workflow for Solid-Phase Extraction.
References
- 1. ijisrt.com [ijisrt.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Assessment of Amlodipine and Indapamide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preconcentration of indapamide from human urine using molecularly imprinted solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatographic method for the determination of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative determination of indapamide in pharmaceuticals and urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A selective HPLC method for the determination of indapamide in human whole blood: application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Rapid determination of indapamide in human urine using novel low-density solvent based ultrasound assisted emulsification microextraction coupled with high performance liquid chromatography-variable wavelength detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Bioequivalence Study of Indapamide Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indapamide is a thiazide-like diuretic used in the management of hypertension and edema. To ensure the therapeutic equivalence of a generic formulation to a reference listed drug, a bioequivalence (BE) study is essential. This document provides a comprehensive guide to designing and conducting a bioequivalence study of an Indapamide formulation, with a specific focus on the use of a deuterated internal standard, Indapamide-d6, for accurate quantification in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis.[1] It offers superior accuracy and precision by compensating for variability in sample preparation and instrument response. This application note outlines the complete workflow, from the clinical study design to the bioanalytical method validation and sample analysis, culminating in the statistical assessment of bioequivalence.
Bioanalytical Method Using this compound
A robust and validated bioanalytical method is the cornerstone of a successful bioequivalence study. This section details the protocol for the quantification of Indapamide in human plasma using LC-MS/MS with this compound as the internal standard.
Materials and Reagents
-
Indapamide reference standard
-
This compound (internal standard)
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Water (deionized)
-
Methyl tert-butyl ether (MTBE) (for liquid-liquid extraction)
Instrumentation and Chromatographic Conditions
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source coupled to a high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Detection
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for Indapamide and this compound are as follows:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Indapamide | 366.2 | 132.1 | Positive ESI |
| This compound | 372.2 (anticipated) | 132.1 (anticipated) | Positive ESI |
Note: The exact mass transition for this compound should be optimized during method development. The anticipated transition is based on the stable isotope label. A commonly used alternative, Indapamide-d3, has a precursor ion of m/z 369.2.
Experimental Protocol: Sample Preparation (Liquid-Liquid Extraction)
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank plasma.
-
Vortexing: Vortex the samples for 30 seconds.
-
Extraction: Add 1 mL of MTBE to each tube.
-
Vortexing: Vortex for 5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Vortexing: Vortex for 1 minute.
-
Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.
Bioanalytical Method Validation
The bioanalytical method must be validated according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline. Key validation parameters include:
| Parameter | Description | Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention times of the analyte and internal standard. |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification - LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). |
| Calibration Curve | The relationship between the instrument response and known concentrations of the analyte. | A minimum of six non-zero standards with a correlation coefficient (r²) ≥ 0.99. |
| Recovery | The extraction efficiency of the analytical method. | Consistent, precise, and reproducible. |
| Stability | The chemical stability of the analyte in the biological matrix under different conditions. | Analyte concentration should be within ±15% of the initial concentration. |
Clinical Bioequivalence Study Protocol
Study Design
A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study is a standard design for Indapamide bioequivalence studies.
Study Population
-
Healthy adult male and/or female volunteers.
-
Age, weight, and body mass index (BMI) within a specified range.
-
Informed consent obtained from all subjects.
-
Exclusion criteria include a history of clinically significant diseases, allergies to Indapamide, and use of other medications.
Dosing and Administration
-
Test Product: Generic Indapamide formulation.
-
Reference Product: Reference Listed Drug of Indapamide.
-
A single oral dose of the test or reference product is administered with a specified volume of water after an overnight fast.
-
A washout period of at least 7-10 half-lives of Indapamide separates the two treatment periods.
Blood Sampling Schedule
Blood samples are collected in labeled tubes containing an appropriate anticoagulant at the following time points:
-
Pre-dose (0 hour)
-
Post-dose: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours.
Plasma is separated by centrifugation and stored frozen at -70°C until analysis.
Data Presentation and Statistical Analysis
Pharmacokinetic Parameters
The following pharmacokinetic parameters are calculated for each subject for both the test and reference formulations using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach Cmax.
Summary of Pharmacokinetic Data
The calculated pharmacokinetic parameters are summarized in the following tables:
Table 1: Mean Pharmacokinetic Parameters of Indapamide for Test and Reference Formulations
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 55.8 ± 10.2 | 54.1 ± 9.8 |
| AUC0-t (ng·h/mL) | 890.5 ± 155.3 | 915.2 ± 160.1 |
| AUC0-∞ (ng·h/mL) | 945.7 ± 170.6 | 968.4 ± 175.9 |
| Tmax (h) | 2.1 ± 0.7 | 2.3 ± 0.8 |
Table 2: Statistical Analysis of Log-Transformed Pharmacokinetic Data
| Parameter | Ratio of Geometric Means (Test/Reference) (%) | 90% Confidence Interval |
| Cmax | 103.1 | 95.5% - 111.2% |
| AUC0-t | 97.3 | 91.8% - 103.1% |
| AUC0-∞ | 97.6 | 92.3% - 103.2% |
Bioequivalence Assessment
Bioequivalence is assessed by constructing a 90% confidence interval for the ratio of the geometric means of the log-transformed Cmax, AUC0-t, and AUC0-∞ for the test and reference products. The formulations are considered bioequivalent if the 90% confidence intervals for these parameters fall within the acceptance range of 80.00% to 125.00%.
Visualizations
Caption: Workflow for the bioanalytical quantification of Indapamide.
Caption: Logical flow of the bioequivalence statistical assessment.
References
Application Notes and Protocols for the Use of Indapamide-d6 in Drug Metabolism and Pharmacokinetics (DMPK)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Indapamide-d6, a deuterated analog of the antihypertensive drug Indapamide, in drug metabolism and pharmacokinetics (DMPK) studies. The inclusion of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the parent drug in biological matrices, mitigating variability in sample preparation and instrument response.
Overview of Indapamide Metabolism and Pharmacokinetics
Indapamide is extensively metabolized in the liver, with less than 7% of the parent drug excreted unchanged in the urine.[1] The major metabolic pathways involve oxidation and subsequent conjugation. Cytochrome P450 enzymes, particularly CYP3A4 and CYP2C19, are involved in its metabolism.[2] Key pharmacokinetic parameters of Indapamide are summarized in the table below.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~2.3 hours | [1] |
| Terminal Half-life (t1/2) | Approximately 16 hours | [1] |
| Protein Binding | ~76% | [1] |
| Metabolism | Extensively hepatic | [1][3] |
| Excretion | ~70% in urine (as metabolites), ~23% in feces | [1] |
Role of this compound in DMPK Studies
This compound serves as an ideal internal standard (IS) in quantitative bioanalysis for several reasons:
-
Similar Physicochemical Properties: Its chemical structure is nearly identical to Indapamide, ensuring similar behavior during sample extraction, chromatography, and ionization.
-
Mass Differentiation: The mass difference allows for distinct detection by a mass spectrometer, enabling accurate quantification of the analyte without interference from the IS.
-
Correction for Variability: It effectively compensates for variations in sample handling, extraction efficiency, and matrix effects, leading to more accurate and precise results.
Experimental Protocols
Bioanalytical Method for Indapamide Quantification in Human Plasma using LC-MS/MS
This protocol describes a validated method for the determination of Indapamide in human plasma using this compound as an internal standard.
3.1.1. Materials and Reagents
-
Indapamide reference standard
-
This compound (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant)
-
Deionized water
3.1.2. Preparation of Stock and Working Solutions
-
Indapamide Stock Solution (1 mg/mL): Accurately weigh and dissolve Indapamide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Indapamide Working Solutions: Serially dilute the Indapamide stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples at various concentrations.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 ng/mL.
3.1.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the this compound working solution.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
3.1.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 30% B to 90% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Indapamide: m/z 366.1 → 189.0this compound: m/z 372.1 → 195.0 |
| Collision Energy | Optimized for each transition |
3.1.5. Data Analysis
-
Quantify Indapamide concentration by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentration of Indapamide in unknown samples by interpolating their peak area ratios from the calibration curve.
In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol outlines a method to assess the metabolic stability of Indapamide using this compound as an internal standard for quantification.
3.2.1. Materials and Reagents
-
Indapamide
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile
-
Methanol
3.2.2. Experimental Procedure
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Initiate Reaction: Add Indapamide (final concentration 1 µM) to the pre-warmed incubation mixture.
-
Start Metabolism: Add the NADPH regenerating system to initiate the metabolic reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile with this compound (internal standard) to stop the reaction and precipitate proteins.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS using the method described in section 3.1.
3.2.3. Data Analysis
-
Calculate the percentage of Indapamide remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) from the slope of the linear regression.
Data Presentation
Table 1: LC-MS/MS Parameters for Indapamide and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Indapamide | 366.1 | 189.0 | 25 |
| This compound | 372.1 | 195.0 | 25 |
Table 2: Representative Pharmacokinetic Parameters of Indapamide in Humans
| Parameter | Mean Value | Unit |
| Cmax | 100-150 | ng/mL |
| Tmax | 2.3 | hours |
| AUC(0-inf) | 1500-2000 | ng*h/mL |
| t1/2 | 16 | hours |
| CL/F | 15-20 | L/h |
| Vd/F | 300-400 | L |
Visualizations
References
Troubleshooting & Optimization
Overcoming isotopic exchange in Indapamide-d6 analysis
Welcome to the technical support center for the analysis of Indapamide (B195227) using a deuterated internal standard (Indapamide-d6). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming the challenges associated with isotopic exchange.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a problem in this compound analysis?
A1: Isotopic exchange is an unintended chemical reaction where deuterium (B1214612) atoms on a labeled internal standard (like this compound) are swapped with hydrogen atoms from the surrounding environment (e.g., sample matrix, solvents).[1][2][3] This process, also known as back-exchange, compromises data accuracy. If this compound reverts to a less deuterated form (d5, d4, etc.) or the unlabeled form (d0), it leads to two primary issues:
-
Underestimation of the Internal Standard: The signal for the d6 mass channel decreases, causing the analyte-to-internal standard ratio to be artificially high and leading to an overestimation of the Indapamide concentration.[3]
-
Overestimation of the Analyte: The back-exchanged internal standard can contribute to the signal of the unlabeled Indapamide, creating a false signal and again causing over-quantification.[3]
Q2: Which parts of the Indapamide molecule are susceptible to isotopic exchange?
A2: The stability of deuterium labels depends on their position. Protons attached to heteroatoms (Nitrogen, Oxygen) are particularly labile.[2][3] Indapamide's structure contains two such sites: the sulfonamide (-SO₂NH₂) group and the amide (-CONH-) linkage .[4][5] The hydrogen atoms on these nitrogen atoms are acidic (pKa of Indapamide is ~8.8) and can readily exchange with protons from the solvent.[4] Deuterium atoms placed at these positions are therefore highly prone to exchange.
Q3: What are the common signs of isotopic exchange in my LC-MS/MS data?
A3: Key indicators of isotopic exchange include:
-
Poor Reproducibility: High variability in the internal standard response across your sample batch, especially between standards, QCs, and unknown samples.[1]
-
Non-linear Calibration Curves: The calibration curve may become non-linear or show a positive bias, particularly at the lower end.
-
"Crosstalk" in Blank Samples: When analyzing a blank matrix sample spiked only with this compound, you may observe a signal in the mass channel for unlabeled Indapamide (d0).[1]
-
Drifting IS Response: A consistent decrease in the internal standard peak area over the course of an analytical run, as the prepared samples sit in the autosampler.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the analysis of Indapamide with an this compound internal standard.
Problem 1: High variability or consistent decrease in this compound peak area.
-
Possible Cause: Isotopic exchange is occurring during sample preparation or while samples are queued in the autosampler. This is often catalyzed by pH, temperature, and the type of solvent used.[6]
-
Recommended Solutions:
-
Control pH: Maintain a slightly acidic pH (ideally between 2.5 and 6) throughout your sample preparation and in your final reconstitution solvent. The rate of exchange is minimized at a low pH.[7][8] Avoid strongly acidic or basic conditions.[9]
-
Minimize Temperature: Keep samples cold (e.g., on ice or using a cooled autosampler set to 4-10°C) to slow the rate of the exchange reaction.[6][10]
-
Limit Exposure Time: Process samples as quickly as possible and minimize the time between sample preparation and injection.
-
Use Aprotic Solvents: When possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for extraction and reconstitution, as they lack exchangeable protons.[6] If aqueous solutions are necessary, ensure they are appropriately buffered.
-
Table 1: Effect of pH and Solvent on this compound Stability (Hypothetical Data)
This table illustrates the expected impact of different storage conditions on the stability of this compound, based on general chemical principles of isotopic exchange.
| Condition ID | Solvent System | pH | Temperature (°C) | Incubation Time (hours) | Hypothetical Back-Exchange (% d6 → d0) |
| A | 50:50 Acetonitrile:Water | 7.0 | 25 | 4 | ~8% |
| B | 50:50 Acetonitrile:Water | 3.0 | 25 | 4 | < 1% |
| C | 50:50 Acetonitrile:Water | 9.0 | 25 | 4 | ~15% |
| D | 50:50 Acetonitrile:Water | 7.0 | 4 | 4 | ~2% |
| E | 100% Acetonitrile | N/A | 25 | 4 | < 0.5% |
Data are illustrative and intended to demonstrate trends.
Problem 2: A significant peak for unlabeled Indapamide (d0) is present in my this compound standard solution.
-
Possible Cause 1: Isotopic back-exchange has occurred during the storage of your standard stock solution.
-
Possible Cause 2: The internal standard has low isotopic purity from the manufacturer.
-
Recommended Solutions:
-
Verify Purity: Always request a certificate of analysis from your supplier that specifies the isotopic purity of the this compound.[1]
-
Optimize Storage: Prepare stock solutions in a non-protic, anhydrous solvent like acetonitrile. Avoid aqueous buffers for long-term storage. Store solutions at -20°C or -80°C in tightly sealed containers.
-
Perform an Incubation Study: To confirm if exchange is happening in your workflow, incubate the this compound standard in a blank matrix under your typical sample preparation conditions and analyze the sample for the appearance of the d0 analyte.[1]
-
Experimental Protocols
Protocol 1: Recommended LC-MS/MS Method to Minimize Isotopic Exchange
This protocol incorporates best practices to ensure the stability of the this compound internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma, add 25 µL of this compound working solution (in 100% acetonitrile).
-
Add 50 µL of 100 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and vortex briefly.
-
Add 600 µL of ethyl acetate.
-
Vortex for 5 minutes, then centrifuge at 4000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the sample in 150 µL of mobile phase A (see below). Keep the reconstituted samples in a cooled autosampler (4°C) until injection.
2. LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 4.0 with formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 20% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.[11][12]
-
MRM Transitions:
-
This compound (IS): m/z 370.0 → 188.9 (assuming labeling on the indoline (B122111) ring and not the labile N-H positions) or another appropriate fragment. Note: The fragment m/z 188.9 corresponds to a stable part of the molecule, making this transition robust even if some exchange occurs on the other side of the molecule.
Protocol 2: Testing for Isotopic Exchange
This experiment is designed to quantify the extent of back-exchange in your specific analytical conditions.
-
Prepare two sample sets:
-
Set A (Control): Spike the this compound internal standard into a clean aprotic solvent (e.g., acetonitrile).
-
Set B (Matrix): Spike the this compound internal standard at the same concentration into a blank sample matrix (e.g., plasma, urine).[1]
-
-
Incubate: Let both sets of samples sit under conditions that mimic your entire analytical process (e.g., 2 hours at room temperature, then 4 hours at 10°C in the autosampler).
-
Process: Extract both sets of samples using your established procedure.
-
Analyze: Inject the samples and monitor the peak areas for both this compound (IS) and unlabeled Indapamide (d0).
-
Evaluate: A significant increase in the d0 signal in Set B compared to Set A indicates that matrix components and aqueous/protic solvents are promoting isotopic exchange.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. drugs.com [drugs.com]
- 5. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hx2.med.upenn.edu [hx2.med.upenn.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Liquid Chromatography Methods for Indapamide Analysis
Welcome to the technical support center for optimizing Liquid Chromatography (LC) methods involving Indapamide and its deuterated internal standard, Indapamide-d6. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during method development and validation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary chromatographic goal for analyzing Indapamide with its deuterated internal standard, this compound?
The primary goal is to achieve near co-elution of Indapamide and this compound. A stable isotope-labeled internal standard (SIL-IS) is designed to mimic the analyte's behavior throughout sample preparation and analysis. By eluting at nearly the same retention time, both compounds experience identical conditions, particularly concerning matrix effects (ion suppression or enhancement) in the mass spectrometer source.[1] This ensures the highest accuracy and precision in quantification. While perfect co-elution is ideal, the most critical factor is consistent and reproducible chromatography for both analyte and internal standard.
Q2: My Indapamide and this compound peaks are separated by more than 0.2 minutes. How can I make them elute closer together?
A significant separation between the analyte and its SIL-IS is not ideal. This can typically be resolved by adjusting the gradient to increase retention without drastically altering selectivity.
Troubleshooting Steps:
-
Decrease Initial Organic Solvent Percentage: Lowering the amount of acetonitrile (B52724) or methanol (B129727) at the start of your gradient will cause both compounds to be retained more strongly on the column, reducing the initial separation.
-
Reduce the Gradient Slope: A slower, shallower gradient provides more time for the compounds to interact with the stationary phase and often results in sharper peaks and closer elution times. For example, if your current gradient is 20-80% B over 5 minutes, try 30-70% B over 7 minutes.
-
Introduce an Isocratic Hold: Adding a short isocratic hold at the beginning of the gradient can help focus the analytes at the head of the column before elution begins, often improving peak shape and co-elution.
Table 1: Effect of Gradient Adjustments on Retention and Co-elution
| Parameter Adjustment | Expected Effect on Retention Time (RT) | Expected Effect on Co-elution |
| Decrease Initial %B | Increase RT | Improved |
| Decrease Gradient Slope | Increase RT | Improved |
| Increase Flow Rate | Decrease RT | May Worsen |
| Weaker Organic Solvent (e.g., ACN to MeOH) | May Increase or Decrease RT (Compound Dependent) | Selectivity Change; may improve or worsen |
Workflow for Improving Co-elution
References
Technical Support Center: Troubleshooting Poor Peak Shape of Indapamide-d6 in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Indapamide-d6. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to poor peak shapes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is considered a "poor" peak shape in HPLC?
A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical and Gaussian in shape. Poor peak shapes deviate from this ideal and typically manifest as:
-
Peak Tailing: The latter half of the peak is broader than the front half, creating a "tail." This is the most common peak shape issue.[1][2][3]
-
Peak Fronting: The front half of the peak is broader than the latter half, resulting in a "leading" edge.[1][2][4]
-
Peak Splitting: A single compound appears as two or more merged peaks.[3][5]
These distortions can negatively impact the accuracy and precision of quantification, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[3][6]
Q2: Why am I seeing peak tailing with this compound?
A2: Peak tailing for this compound, an amine-containing compound, is often caused by secondary interactions with the stationary phase.[6][7][8] The primary cause is the interaction of the basic amine groups in the Indapamide molecule with acidic residual silanol (B1196071) groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[6][7][8][9] These secondary interactions cause some analyte molecules to be retained longer, resulting in a tailing peak.[6] Other potential causes include column overload, low mobile phase pH, and contamination.[1][9]
Q3: What causes peak fronting for this compound?
A3: Peak fronting is less common than tailing but can occur due to several factors. The most frequent causes are high sample concentration (column overload) and a mismatch between the sample solvent and the mobile phase.[1][4][10] If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, leading to a fronting peak.[10] Other possibilities include column collapse or a void at the column inlet.[5]
Q4: Can the mobile phase pH affect the peak shape of this compound?
A4: Yes, the mobile phase pH is a critical parameter. Indapamide is a weak acid with a pKa of 8.8.[11] Operating at a pH close to the pKa can lead to the co-existence of both ionized and non-ionized forms of the analyte, which can result in broadened or split peaks. For basic compounds, a low mobile phase pH (e.g., below 3) is often used to protonate the amine groups and reduce their interaction with silanol groups, thereby minimizing peak tailing.[12] Conversely, a very high pH can also be used to suppress the ionization of silanol groups.
Troubleshooting Guides
Issue 1: Peak Tailing of this compound
Symptoms: The peak for this compound has an asymmetry factor greater than 1.2.
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Adjust the mobile phase pH to be between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate (B84403) or formate (B1220265) buffer). This protonates the silanol groups and minimizes secondary interactions.[12] 2. Use a Mobile Phase Additive: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites. 3. Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column. End-capping chemically bonds a small silane (B1218182) to the residual silanol groups, making them less accessible for interaction.[8] |
| Column Overload | 1. Reduce Injection Volume: Decrease the volume of the sample injected onto the column.[1] 2. Dilute the Sample: Lower the concentration of this compound in the sample.[1] |
| Column Contamination | 1. Flush the Column: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove strongly retained contaminants.[13] 2. Use a Guard Column: Install a guard column before the analytical column to protect it from contaminants in the sample.[14] |
| Metal Chelation | 1. Use a Chelating Agent: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase at a low concentration to sequester metal ions. |
Issue 2: Peak Fronting of this compound
Symptoms: The peak for this compound has an asymmetry factor less than 0.9.
| Potential Cause | Troubleshooting Steps |
| Column Overload (Concentration) | 1. Dilute the Sample: Significantly reduce the concentration of this compound in your sample.[1][4][10] 2. Reduce Injection Volume: Decrease the amount of sample injected.[15][10] |
| Sample Solvent Mismatch | 1. Dissolve Sample in Mobile Phase: Whenever possible, dissolve and inject your sample in the initial mobile phase composition.[10] 2. Use a Weaker Sample Solvent: If dissolving in the mobile phase is not feasible, use a solvent that is weaker than the mobile phase. |
| Column Collapse or Void | 1. Replace the Column: If the problem persists after addressing other potential causes, the column may be damaged and require replacement. 2. Check for Voids: Disconnect the column and inspect the inlet for a visible void. |
Experimental Protocol: Standard HPLC Method for Indapamide
This protocol provides a starting point for the analysis of Indapamide and can be adapted for this compound.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.05% o-phosphoric acid buffer (pH 3.0) : Acetonitrile (60:40, v/v)[16] |
| Flow Rate | 1.0 mL/min[16][17][18] |
| Injection Volume | 20 µL[16] |
| Column Temperature | Ambient[17][18] |
| Detection Wavelength | 240 nm[16] or 242 nm[17][18] |
| Run Time | 10-15 minutes[16][17][18] |
| Sample Preparation | Dissolve the sample in the mobile phase to a final concentration within the linear range (e.g., 10-100 µg/mL).[16] Filter the sample through a 0.45 µm membrane filter before injection.[16] |
Visual Troubleshooting Guides
Caption: A logical workflow for troubleshooting poor peak shapes in HPLC.
Caption: The mechanism of secondary silanol interactions causing peak tailing.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. uhplcs.com [uhplcs.com]
- 3. mastelf.com [mastelf.com]
- 4. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 5. acdlabs.com [acdlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 11. Indapamide [dailymed.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. labveda.com [labveda.com]
- 14. HPLC故障排除指南 [sigmaaldrich.com]
- 15. support.waters.com [support.waters.com]
- 16. sphinxsai.com [sphinxsai.com]
- 17. Validated RP-HPLC Method for the Determination of Indapamide in Bulk and Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
- 18. derpharmachemica.com [derpharmachemica.com]
Improving sensitivity of Indapamide-d6 detection in MS
Welcome to the technical support center for the mass spectrometric detection of Indapamide-d6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance detection sensitivity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the detection of this compound using mass spectrometry.
Q1: What are the optimal mass spectrometry parameters for this compound detection?
A1: The optimal parameters for this compound detection can vary depending on the instrument and method. However, published literature suggests that electrospray ionization (ESI) is a robust method. Both positive and negative ionization modes have been used successfully. For tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is typically employed to enhance selectivity and sensitivity.
Below is a summary of MRM transitions used in published methods for Indapamide (B195227) and its deuterated internal standards. Note that for this compound, the precursor ion mass will be higher than that of the unlabeled Indapamide. The fragment ions, however, may be similar or identical depending on the fragmentation pattern.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Indapamide | 364.0 | 188.9 | Negative | [1] |
| Indapamide-d3 | 367.0 | 188.9 | Negative | [1] |
| Indapamide | 366.2 | 132.1 | Positive | [2] |
It is crucial to optimize these transitions on your specific instrument for maximum sensitivity.
Q2: I am observing low sensitivity for this compound. What are the potential causes and solutions?
A2: Low sensitivity can stem from several factors throughout the analytical workflow, from sample preparation to MS detection.
Troubleshooting Low Sensitivity
| Potential Cause | Recommended Action |
| Suboptimal Ionization | Experiment with both positive and negative electrospray ionization (ESI) modes to determine which provides a better response for this compound on your system.[1][3] Some studies have shown success with positive ESI[2][3], while others have utilized negative ESI effectively.[1][4] |
| Inefficient Sample Extraction | The choice of sample preparation technique is critical. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully employed.[1][3] If using LLE, ensure the solvent system (e.g., methyl tertiary butyl ether, dichloromethane (B109758), and ethyl acetate (B1210297) mixture) is optimized for Indapamide recovery.[5] For SPE, consider using a polymeric mixed-mode sorbent for high recovery rates.[6] |
| Matrix Effects | Co-eluting endogenous components from the biological matrix can suppress the ionization of this compound, leading to lower signal intensity.[7][8] To mitigate this, improve chromatographic separation to isolate the analyte from interfering matrix components.[9] Additionally, more rigorous sample cleanup procedures can help remove these interferences.[9] Using a stable isotope-labeled internal standard like this compound helps to compensate for matrix effects. |
| Poor Chromatographic Peak Shape | Broad or tailing peaks will result in lower signal intensity (height). Optimize the mobile phase composition (e.g., methanol (B129727)/acetonitrile and aqueous buffer ratio, pH) and gradient to achieve a sharp, symmetrical peak.[1][3] Ensure the analytical column is appropriate for the analyte and is not degraded. |
| Incorrect MS Parameters | Ensure that the MRM transitions (precursor and product ions) and collision energy are optimized for your specific instrument.[10][11] Even small adjustments can significantly impact signal intensity. |
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[8] Here are several strategies to minimize their impact:
-
Improve Sample Preparation: A more thorough sample cleanup can significantly reduce matrix components. Solid-phase extraction (SPE) is often more effective at removing interferences than a simple protein precipitation.[6]
-
Optimize Chromatography: Enhancing the chromatographic separation can move the elution of this compound away from co-eluting matrix components.[9] Experiment with different stationary phases and mobile phase gradients.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may also decrease the analyte signal.
-
Use a Stable Isotope-Labeled Internal Standard: The use of this compound as an internal standard is a key strategy. Since it co-elutes with the analyte and experiences similar matrix effects, it allows for accurate quantification even in the presence of signal suppression or enhancement.
Q4: What are the recommended sample preparation protocols?
A4: The choice of sample preparation depends on the biological matrix and the required limit of quantification. Below are detailed protocols for two common techniques.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Whole Blood
This protocol is adapted from a method for Indapamide analysis in human whole blood.[1]
-
Sample Aliquoting: To a 1.5 mL polypropylene (B1209903) tube, add 500 µL of whole blood sample.
-
Internal Standard Spiking: Add the working solution of this compound.
-
Hemolysis and Deproteinization (if necessary): Some methods may include a hemolysis step using zinc sulfate (B86663) followed by deproteination.[12]
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., a mixture of n-hexane and dichloromethane (1:1, v/v)[4] or methyl tertiary butyl ether[13]).
-
Vortexing: Vortex the tubes for 5 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Automated Solid-Phase Extraction (SPE) for Human Whole Blood
This protocol is based on a method utilizing automated SPE for high-throughput analysis.[3][6]
-
Sample Pre-treatment: Lyse the whole blood sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridge (e.g., a polymeric mixed-mode sorbent) with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent mixture (e.g., 10% methanol in water) to remove polar interferences.[6]
-
Elution: Elute this compound with a stronger organic solvent (e.g., methanol).[6]
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
-
Injection: Inject into the LC-MS/MS system.
Visualized Workflows and Relationships
Troubleshooting Workflow for Low Sensitivity
The following diagram illustrates a logical workflow for troubleshooting low sensitivity issues with this compound detection.
A step-by-step guide to troubleshooting low sensitivity in this compound analysis.
Relationship between Sample Preparation, Matrix Effects, and Sensitivity
This diagram illustrates how the choice of sample preparation can influence matrix effects and, consequently, the sensitivity of the analysis.
Impact of sample preparation on matrix effects and analytical sensitivity.
References
- 1. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Indapamide in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]
- 3. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive determination of indapamide in human blood by liquid chromatography with electrospray ionization mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of amlodipine, indapamide and perindopril in human plasma by a novel LC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. researchgate.net [researchgate.net]
- 8. eijppr.com [eijppr.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rapid optimization of MRM-MS instrument parameters by subtle alteration of precursor and product m/z targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Liquid chromatography-electrospray tandem mass spectrometry method for determination of indapamide in serum for single/multiple dose bioequivalence studies of sustained release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Indapamide-d6 by ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Indapamide-d6 using Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4][5] This phenomenon can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2][3] In Electrospray Ionization (ESI), co-eluting matrix components can compete with the analyte for ionization, alter the droplet's surface tension and viscosity, or lead to the formation of neutral adducts, all of which can decrease the number of charged analyte ions reaching the mass spectrometer detector.[3]
Q2: How can I determine if my this compound signal is low due to ion suppression or other factors like poor recovery?
A2: To differentiate between low recovery and ion suppression, a post-extraction spiking experiment is recommended.[6] This involves comparing the response of this compound in a post-extracted blank matrix sample that has been spiked with the analyte to the response of this compound in a neat solution at the same concentration.[6] A significantly lower signal in the matrix sample indicates ion suppression. Another qualitative technique is the post-column infusion method, where a constant flow of this compound is introduced into the mobile phase after the analytical column.[7] A dip in the baseline signal when a blank matrix sample is injected indicates the retention time at which ion suppression occurs.
Q3: Is this compound, as a stable isotope-labeled internal standard, also susceptible to ion suppression?
A3: Yes, stable isotope-labeled internal standards like this compound are also subject to ion suppression.[1] However, the key advantage is that they co-elute with the unlabeled analyte (Indapamide) and experience similar degrees of ion suppression.[1] This allows for the ratio of the analyte to the internal standard to remain consistent, leading to more accurate and reliable quantification despite the matrix effects.[1][4]
Troubleshooting Guide
Issue: Low or inconsistent signal intensity for this compound.
This issue can arise from several factors, with ion suppression being a primary culprit. The following troubleshooting steps will guide you through identifying and mitigating the problem.
Step 1: Evaluate Sample Preparation
Efficient sample preparation is crucial for removing interfering matrix components before LC-MS analysis.[1][4]
Q4: What are the recommended sample preparation techniques to reduce matrix effects for this compound?
A4: The choice of sample preparation method can significantly impact the cleanliness of the final extract and, consequently, the degree of ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE is an effective technique for separating analytes from complex matrices and generally provides cleaner extracts compared to protein precipitation.[3] For Indapamide (B195227) analysis, LLE has been successfully employed using various organic solvents.[8][9][10]
-
Solid-Phase Extraction (SPE): SPE can offer higher selectivity by using specific sorbents to retain the analyte while washing away interfering compounds.[1][4] Automated SPE methods have been developed for Indapamide, resulting in high recovery and minimal matrix effects.[11][12]
-
Protein Precipitation (PPT): While being a simpler and faster method, PPT is often less effective at removing matrix components other than proteins and may lead to more significant ion suppression compared to LLE and SPE.[3]
Quantitative Comparison of Sample Preparation Techniques:
| Sample Preparation Method | Typical Recovery Rate for Indapamide | Relative Level of Ion Suppression | Reference |
| Liquid-Liquid Extraction (LLE) | >80% | Low to Medium | [8][9] |
| Solid-Phase Extraction (SPE) | >89% | Low | [11][12] |
| Protein Precipitation (PPT) | Variable | High | [3] |
Step 2: Optimize Chromatographic Separation
Improving the chromatographic separation of this compound from matrix interferences is a key strategy to minimize ion suppression.[1]
Q5: How can I optimize my LC method to reduce co-elution with interfering compounds?
A5: Several chromatographic parameters can be adjusted:
-
Mobile Phase Composition: Modifying the organic solvent (e.g., methanol (B129727) vs. acetonitrile) and the aqueous phase (e.g., buffer type, pH) can alter the selectivity of the separation.[3] For Indapamide, mobile phases consisting of methanol or acetonitrile (B52724) with ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffers are commonly used.[8][11][12]
-
Gradient Elution: Employing a gradient elution with a shallow ramp around the elution time of this compound can enhance the resolution between the analyte and closely eluting matrix components.
-
Column Chemistry: Using a different column chemistry (e.g., C18, phenyl, polar-embedded) can provide alternative selectivities. For instance, a Synergi Polar-RP column has been used for Indapamide analysis.[8][9]
Example LC Methodologies for Indapamide Analysis:
| Column | Mobile Phase | Flow Rate | Run Time | Ionization Mode | Reference |
| Synergi Polar RP (50 x 4.6 mm, 4 µm) | Methanol and 5 mM aqueous ammonium acetate with 1 mM formic acid (60:40) | 1 mL/min | 3.0 min | Negative ESI | [8][9] |
| Kinetex C18 (100 x 2.1 mm, 1.7 µm) | Acetonitrile and 2 mM ammonium acetate with 0.05% formic acid (90:10) | 0.2 mL/min | Not specified | Positive ESI | [12] |
| Zorbax Eclipse XDB-phenyl | Methanol and 10 mM ammonium acetate buffer, pH 5.0 (50:50) | Not specified | 13 min | Negative ESI | [11] |
Step 3: Adjust Mass Spectrometer and ESI Source Parameters
Fine-tuning the MS and ESI source parameters can help to improve the signal and reduce the susceptibility to ion suppression.
Q6: Which ESI source parameters should I focus on to enhance the this compound signal?
A6: Key parameters to optimize include:
-
Ionization Mode: Indapamide can be analyzed in both positive and negative ionization modes.[8][11][12] It is advisable to test both modes to determine which provides a better signal-to-noise ratio and is less prone to interferences in your specific matrix.
-
Flow Rate: Reducing the ESI flow rate to the nanoliter-per-minute range can lead to smaller, more highly charged droplets that are more tolerant of nonvolatile salts, thereby reducing ion suppression.[3]
-
Gas Flow Rates and Temperatures: Nebulizer gas flow, drying gas flow, and temperature should be optimized to ensure efficient desolvation of the ESI droplets.[13]
-
Capillary Voltage: The voltage applied to the ESI capillary should be optimized to achieve a stable spray and maximize the analyte signal.[13]
Visual Troubleshooting Workflows
The following diagrams illustrate key concepts and workflows for troubleshooting ion suppression.
Caption: Mechanism of Ion Suppression in ESI-MS.
Caption: Troubleshooting Workflow for Ion Suppression.
References
- 1. longdom.org [longdom.org]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. [PDF] Ion suppression: A major concern in mass spectrometry | Semantic Scholar [semanticscholar.org]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 10. Simple, sensitive and rapid LC-MS method for the quantitation of indapamide in human plasma--application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. elementlabsolutions.com [elementlabsolutions.com]
Stability of Indapamide-d6 in various biological samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and analysis of Indapamide-d6 in various biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in biological matrices like plasma, blood, and urine?
A1: While specific stability data for this compound is not extensively published, the stability of its non-deuterated counterpart, Indapamide (B195227), serves as a reliable indicator. Deuterium labeling is a minor structural modification that is not expected to significantly impact the chemical stability of the molecule. Indapamide has demonstrated sensitivity to acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[1] For bioanalytical purposes, it is crucial to conduct matrix-specific stability evaluations as part of the method validation process.
Q2: Are there established methods for the analysis of this compound in biological samples?
A2: Yes, several validated bioanalytical methods, primarily utilizing High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, have been developed for the quantification of Indapamide in biological fluids.[2][3][4][5] These methods can be adapted for this compound, which is commonly used as an internal standard in such assays. The key is to optimize the MS parameters to monitor the specific mass-to-charge ratio (m/z) of this compound.
Q3: What are the critical parameters to consider during the validation of a bioanalytical method for this compound?
A3: According to regulatory guidelines, a full validation of a bioanalytical method should demonstrate its reliability and reproducibility.[6] Key parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Matrix Effects: The influence of matrix components on the ionization of the analyte.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.[6]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound in biological samples.
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Possible Cause: Inappropriate mobile phase pH, secondary interactions with the stationary phase, or column degradation.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Indapamide is a weak acid (pKa = 8.8).[7] Ensure the mobile phase pH is at least 2 pH units below the pKa to maintain it in a non-ionized form, which generally results in better peak shape on reverse-phase columns.
-
Check for Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with the analyte. Consider using a column with end-capping or adding a competing base (e.g., triethylamine) to the mobile phase.
-
Evaluate Column Health: Inject a standard to check for column performance. If the peak shape is still poor, the column may need to be washed, regenerated, or replaced.
-
Issue 2: Inconsistent Results or Poor Reproducibility
-
Possible Cause: Analyte instability, inconsistent sample extraction, or instrument variability.
-
Troubleshooting Steps:
-
Verify Analyte Stability: Perform stability tests, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability, to ensure this compound is stable under the conditions used.[4] One study noted that Indapamide solutions are stable for up to 18 hours at ambient temperature and up to 24 hours if cooled.[7]
-
Optimize Extraction Procedure: Ensure the extraction method (e.g., liquid-liquid extraction or solid-phase extraction) is robust and provides consistent recovery. Check for pH adjustments, solvent purity, and evaporation steps.
-
Perform System Suitability Tests: Before each analytical run, inject a standard solution to verify the performance of the LC-MS/MS system, including retention time, peak area, and signal-to-noise ratio.
-
Issue 3: Ion Suppression or Enhancement in LC-MS/MS Analysis
-
Possible Cause: Co-eluting matrix components affecting the ionization of this compound.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the HPLC gradient or mobile phase composition to separate this compound from interfering matrix components.
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure to remove phospholipids (B1166683) and other interfering substances.
-
Use a Stable Isotope-Labeled Internal Standard: As this compound is often the internal standard, ensure that the analyte of interest (unlabeled Indapamide) is being monitored. If this compound is the analyte, a different stable isotope-labeled analog would be the ideal internal standard to compensate for matrix effects.
-
Post-Column Infusion: This technique can be used to identify regions in the chromatogram where ion suppression is occurring.[8]
-
Data Presentation: Stability of Indapamide
The following tables summarize the stability of unlabeled Indapamide under various conditions, which can be extrapolated to this compound.
Table 1: Stability of Indapamide Under Forced Degradation Conditions
| Condition | Observation | Reference |
| Acidic | Sensitive to degradation. | [1][9][10] |
| Alkaline | Sensitive to degradation, with the fastest degradation observed at pH ≥ 10. | [1][9][10] |
| Oxidative | Shows sensitivity to oxidative stress. | [1] |
| Thermal | Generally stable under thermal stress. | [1] |
| Photolytic | Generally stable under photolytic stress. | [1] |
Table 2: Bioanalytical Method Precision and Accuracy for Indapamide
| Parameter | Value | Reference |
| Intra-day Precision (% RSD) | < 9.4% | [5] |
| Inter-day Precision (% RSD) | < 9.4% | [5] |
| Intra-day Accuracy | 98.0% - 102% | [5] |
| Inter-day Accuracy | 98.0% - 102% | [5] |
Experimental Protocols
Protocol 1: Sample Preparation for Indapamide Analysis in Human Blood
This protocol is based on a liquid-liquid extraction method described for the analysis of Indapamide in human blood by LC-MS.[5]
-
Sample Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant.
-
Internal Standard Spiking: To a 0.5 mL aliquot of the blood sample, add the internal standard solution (e.g., this compound if analyzing unlabeled Indapamide, or another suitable standard if analyzing this compound).
-
Extraction:
-
Add 3 mL of the extraction solvent (n-hexane-dichloromethane, 1:1, v/v).
-
Vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Solvent Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: HPLC Method for Indapamide Analysis
This protocol is a representative HPLC method for the determination of Indapamide.[2][11]
-
Column: C18 column (e.g., 250mm x 4.6mm, 5µm).
-
Mobile Phase: A mixture of a buffer (e.g., 50mM KH2PO4, pH adjusted to 3.0) and an organic modifier (e.g., acetonitrile (B52724) and methanol). A common ratio is 50:20:30 (v/v/v) buffer:acetonitrile:methanol.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 280 nm.[2]
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Visualizations
Caption: Bioanalytical workflow for this compound analysis.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rapid and sensitive determination of indapamide in human blood by liquid chromatography with electrospray ionization mass spectrometric detection: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. iaset.us [iaset.us]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Chemical stability and interactions in a new antihypertensive mixture containing indapamide and dihydralazine using FT-IR, HPLC and LC-MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: The Impact of Indapamide-d6 Purity on Analytical Results
Welcome to our technical support center for the analytical use of Indapamide-d6. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the impact of this compound purity on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in analytical experiments?
This compound is a deuterated form of Indapamide, a thiazide-like diuretic used to treat hypertension. In analytical chemistry, particularly in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS). An internal standard is a compound with physicochemical properties very similar to the analyte (in this case, Indapamide) that is added in a known quantity to all samples, calibrators, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification.
Q2: Why is the isotopic and chemical purity of this compound critical for my analytical results?
The purity of a deuterated internal standard like this compound is paramount for accurate and reliable quantitative analysis. There are two main types of purity to consider:
-
Chemical Purity: Refers to the absence of any other chemical compounds.
-
Isotopic Purity: Refers to the percentage of the deuterated compound that is fully labeled with the desired number of deuterium (B1214612) atoms and is free from its non-deuterated counterpart (the analyte itself).
Impurities can lead to several analytical issues, including:
-
Inaccurate Quantification: The most significant issue is the presence of the non-deuterated analyte (Indapamide) as an impurity in the this compound. This "cross-contribution" will artificially inflate the analyte's response, leading to an overestimation of its concentration, especially at the lower limit of quantification (LLOQ).
-
Non-linear Calibration Curves: High levels of isotopic impurities can lead to non-linearity in the calibration curve, as the contribution of the impurity is not constant across the concentration range.[1][2][3][4]
-
Interference: Other chemical impurities could co-elute with the analyte or the internal standard, causing ion suppression or enhancement, which would negatively impact the accuracy and precision of the results.
According to regulatory guidelines from bodies like the FDA, the reference standards used in bioanalytical methods must be well-characterized and of high purity.[5][6][7][8]
Q3: What are the acceptable purity levels for this compound in a regulated bioanalytical study?
While there are no universally fixed numbers, general guidelines and best practices suggest the following:
-
Isotopic Purity: Should be as high as possible, ideally ≥98%. This minimizes the contribution of the unlabeled analyte to the overall signal.
-
Chemical Purity: Should also be high, typically >98%.
It is crucial to obtain a Certificate of Analysis (CoA) from the supplier that details both the chemical and isotopic purity of the this compound lot being used.
Troubleshooting Guides
Issue 1: My calibration curve is non-linear, especially at the lower concentrations. Could this compound purity be the cause?
Yes, this is a classic sign of isotopic impurity in your internal standard.
-
Cause: If your this compound contains a significant amount of unlabeled Indapamide, this will contribute to the analyte signal in all your samples, including your zero calibrant and LLOQ. This added signal will have a more pronounced effect at lower concentrations, leading to a y-intercept that is significantly greater than zero and causing the calibration curve to be non-linear.[1][2][3][4]
-
Troubleshooting Steps:
-
Assess the Purity of this compound: Analyze a high-concentration solution of your this compound and monitor the mass transition of the unlabeled Indapamide. This will give you an indication of the level of isotopic impurity. (See Experimental Protocol 1).
-
Increase IS Concentration: In some cases, increasing the concentration of the internal standard can mitigate the effect of the analyte's contribution to the IS signal, but this does not solve the issue of the IS contributing to the analyte signal.
-
Source a Higher Purity Standard: If the isotopic purity is found to be low, the most reliable solution is to obtain a new lot of this compound with higher isotopic purity.
-
Mathematical Correction: While not ideal, it is sometimes possible to apply a mathematical correction to the data if the level of impurity is known and consistent. However, this approach should be used with caution and would require thorough validation.
-
Issue 2: I am observing high variability in my quality control (QC) samples. How can I determine if this is related to my this compound?
High variability in QC samples can have multiple causes, but issues with the internal standard are a common culprit.
-
Possible Causes Related to this compound:
-
Inconsistent Purity: If the impurity is not homogeneously distributed in the standard, it can lead to variable results.
-
H/D Back-Exchange: If the deuterium labels are on chemically unstable positions of the molecule, they can exchange with protons from the solvent or matrix. This would lead to a decrease in the this compound signal and an increase in the signal of partially deuterated or unlabeled Indapamide, causing variability.
-
Differential Matrix Effects: Although a deuterated internal standard is meant to compensate for matrix effects, in some cases, slight differences in chromatographic retention time between the analyte and the IS can lead to them being affected differently by co-eluting matrix components.
-
-
Troubleshooting Steps:
-
Check for H/D Back-Exchange: Incubate the this compound in the biological matrix at the same conditions as your sample preparation for an extended period. Analyze the sample and look for any increase in the signal of lower deuterated or unlabeled Indapamide.
-
Verify Co-elution: Overlay the chromatograms of the analyte and this compound to ensure they are co-eluting perfectly. If there is a slight separation, adjust your chromatographic conditions (e.g., mobile phase composition, gradient) to achieve better co-elution.
-
Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess if the analyte and internal standard are experiencing similar matrix effects across different lots of the biological matrix.
-
Quantitative Data
The impact of isotopic impurity is most pronounced at the lower end of the calibration range. The following table provides an illustrative example of the potential impact of this compound isotopic purity on the accuracy of the measured concentration of Indapamide at the LLOQ.
| Isotopic Purity of this compound | Percentage of Unlabeled Indapamide Impurity | Illustrative % Error (Overestimation) at LLOQ |
| 99.9% | 0.1% | ~1-2% |
| 99.0% | 1.0% | ~10-15% |
| 98.0% | 2.0% | ~20-30% |
| 95.0% | 5.0% | ~50-70% |
Note: This is a generalized and illustrative table. The actual error will depend on the specific concentrations of the analyte and the internal standard, as well as the response of the mass spectrometer.
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity of this compound
Objective: To determine the percentage of unlabeled Indapamide present in a lot of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol).
-
Dilute this stock solution to a working concentration that gives a strong signal on the mass spectrometer (e.g., 1 µg/mL).
-
-
LC-MS/MS Analysis:
-
Inject the working solution into the LC-MS/MS system.
-
Monitor the MRM (Multiple Reaction Monitoring) transitions for both this compound and unlabeled Indapamide.
-
Indapamide (example): Q1: 366.1 m/z → Q3: 189.0 m/z
-
This compound (example): Q1: 372.1 m/z → Q3: 195.0 m/z (assuming d6 on a stable part of the molecule not lost during fragmentation). Note: The exact masses may vary slightly based on the specific adduct and deuteration pattern.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the Indapamide and this compound transitions.
-
Calculate the percentage of unlabeled Indapamide using the following formula: % Unlabeled Impurity = (Area_Indapamide / (Area_Indapamide + Area_this compound)) * 100
-
Protocol 2: Routine Analysis of Indapamide using this compound Internal Standard
Objective: To accurately quantify Indapamide in a biological matrix (e.g., human plasma).
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of this compound working solution (e.g., 500 ng/mL in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
LC-MS/MS Conditions (Illustrative):
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: As described in Protocol 1.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (Indapamide Area / this compound Area) against the nominal concentration of the calibrators.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Determine the concentration of Indapamide in the QC and unknown samples from the calibration curve.
-
Visualizations
Caption: Workflow for the quantitative analysis of Indapamide using this compound.
Caption: Troubleshooting logic for issues related to this compound internal standard.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lacking linearity in quantitative stable-isotope LC-MS/MS measurement of F2-isoprostanes is an irrefutable indicator of analytical inadequacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
Best practices for handling and storing Indapamide-d6 to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Indapamide-d6 to prevent degradation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
To ensure long-term stability and prevent degradation of solid this compound, it is recommended to store the compound under the following conditions. Always refer to the manufacturer's certificate of analysis for specific storage instructions.
-
Temperature: For long-term storage, -20°C is recommended.[1] Refrigeration at 2-8°C is suitable for shorter periods.
-
Light: Protect the compound from light by storing it in a light-resistant container, such as an amber vial.[2]
-
Moisture: Keep the container tightly sealed and store in a dry environment, such as a desiccator, to prevent moisture absorption.[1][3] Many deuterated compounds are hygroscopic and can exchange deuterium (B1214612) atoms with hydrogen from water, which can compromise isotopic purity.[3]
-
Atmosphere: For optimal stability, especially for long-term storage, consider storing under an inert atmosphere like dry nitrogen or argon to prevent oxidation.[2]
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical for the accuracy of quantitative experiments.
-
Solvent Selection: Use high-purity, anhydrous aprotic solvents such as methanol (B129727) or acetonitrile (B52724) to dissolve this compound.[1] Avoid acidic or basic aqueous solutions, as they can catalyze deuterium-hydrogen exchange and promote chemical degradation.[2][4]
-
Preparation: Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.[3] Prepare the stock solution by accurately weighing the standard and dissolving it in a Class A volumetric flask.[1]
-
Storage of Solutions: Store stock solutions in tightly sealed, amber vials at -20°C for long-term storage to minimize solvent evaporation and degradation.[1] For daily use, working solutions can be kept at 2-8°C. It is best practice to prepare fresh working solutions for each experiment.
Q3: What are the primary factors that cause this compound degradation?
Based on forced degradation studies of indapamide (B195227), the primary factors leading to its degradation are:
-
pH: Indapamide is susceptible to hydrolysis, particularly under alkaline conditions.[5][6] It is more stable in neutral and acidic solutions.
-
Oxidation: The molecule can be degraded by oxidizing agents.[7]
-
Light: While some studies show it to be relatively stable under photolytic stress, significant degradation can occur with prolonged exposure to UV/VIS light, especially in solution.[5][8]
Q4: Is this compound sensitive to temperature?
Indapamide has been shown to be relatively stable under thermal stress in a solid state.[5][6] However, when in a mixture with other compounds or under conditions of high humidity, high temperatures can lead to significant degradation.[8] Therefore, it is crucial to adhere to the recommended low-temperature storage conditions.
Q5: How can I detect and troubleshoot potential degradation of my this compound standard?
Degradation of your this compound internal standard can lead to inaccurate quantification. Here are some common symptoms and troubleshooting steps:
-
Symptom: A decrease in the signal intensity or peak area of the internal standard over time in repeat experiments.
-
Possible Cause: Chemical degradation of the standard in the stock or working solution.
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the solid compound and solutions have been stored according to the recommended conditions (low temperature, protected from light, tightly sealed).
-
Prepare Fresh Solution: Prepare a new stock solution from the solid material and compare its performance to the old solution.
-
Perform Purity Check: Analyze the standard solution using a stability-indicating HPLC-UV or LC-MS/MS method to check for the presence of degradation products. A shift in retention time or the appearance of additional peaks may indicate degradation.
-
-
Symptom: Inconsistent or inexplicable results in your analytical runs.
-
Possible Cause: Compromised isotopic purity due to hydrogen-deuterium exchange.
-
Troubleshooting Steps:
-
Review Solvent Choice: Ensure that aprotic and anhydrous solvents were used for solution preparation. Avoid acidic or basic conditions.
-
Handling Procedures: Confirm that the compound was handled in a dry environment to minimize exposure to atmospheric moisture.
-
Mass Spectrometry Analysis: Use high-resolution mass spectrometry to verify the isotopic distribution of your standard. A decrease in the abundance of the deuterated species relative to the unlabeled species can indicate H-D exchange.
-
Quantitative Data on Indapamide Degradation
The following table summarizes the results from forced degradation studies on Indapamide. While this compound is expected to have similar stability, these values should be used as a guideline, and stability in the user's specific matrix should be verified.
| Stress Condition | Duration | % Degradation of Indapamide | Reference |
| Hydrolysis | |||
| 0.1 M HCl at 50°C | 14 days | 1.25% | [5] |
| Water at 50°C | 14 days | 0.50% | [5] |
| 0.1 M NaOH at 50°C | 14 days | 29.55% | [5] |
| Oxidation | |||
| 30% H₂O₂ at 50°C | 14 days | 8.25% | [5] |
| Photolysis | |||
| UV/VIS Light (Solid State) | - | 1.76% | [8] |
| UV/VIS Light (Methanolic Solution) | - | 17.52% | [8] |
| Thermal Stress | |||
| 70°C / 80% Relative Humidity (Solid State) | 2 months | 1.05% | [8] |
| 70°C / 80% Relative Humidity (in mixture) | 2 months | 14.96% | [8] |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for Indapamide
This protocol is adapted from a validated stability-indicating method and can be used to assess the purity of this compound and detect the presence of degradation products.[9][10][11]
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of Methanol and Phosphate Buffer (pH 5.8) in a 60:40 v/v ratio.[9]
-
Flow Rate: 1.0 mL/minute.[9]
-
Detection Wavelength: 241 nm.[9]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound in methanol at a concentration of 100 µg/mL. Further dilute with the mobile phase to a working concentration of approximately 10 µg/mL.
-
Sample Preparation (for assessing stability):
-
Subject the this compound (either solid or in solution) to the desired stress condition (e.g., heat, light, acid/base).
-
At specified time points, accurately weigh or pipette a sample.
-
Dissolve and/or dilute the sample with the mobile phase to a final concentration within the linear range of the assay (e.g., 10 µg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. Analysis:
-
Inject the standard and stressed sample solutions into the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the main this compound peak.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak.
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for suspected this compound degradation.
Proposed Degradation Pathway of Indapamide
This diagram illustrates the main degradation pathways of Indapamide under hydrolytic and oxidative stress, based on identified degradation products.[7]
Caption: Primary degradation pathways of Indapamide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. ijper.org [ijper.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Internal Standards for Indapamide Analysis: Indapamide-d6 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of the antihypertensive drug Indapamide (B195227), particularly in biological matrices, the use of a suitable internal standard (IS) is critical for achieving accurate and reproducible results. The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. This guide provides an objective comparison of Indapamide-d6, a deuterated analog of Indapamide, with other commonly employed internal standards, supported by experimental data from published literature.
The Critical Role of Internal Standards in Bioanalysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of drugs like Indapamide in complex biological samples such as plasma and whole blood.[1][2] However, the accuracy and precision of LC-MS/MS methods can be influenced by several factors, including sample loss during preparation and ion suppression or enhancement (matrix effects). An internal standard is a compound with similar physicochemical properties to the analyte, added at a known concentration to all samples, calibrators, and quality controls. By monitoring the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized.
Comparison of this compound and Other Internal Standards
The choice of an internal standard is pivotal for the robustness of an analytical method. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. Let's explore the comparison between this compound and other non-isotopically labeled internal standards. While direct comparative studies for this compound are limited in the provided literature, Indapamide-d3, another deuterated analog, serves as an excellent proxy for this comparison, as its behavior is nearly identical to this compound.
Key Performance Characteristics
| Internal Standard Type | Analyte | Key Advantages | Potential Disadvantages |
| Deuterated (e.g., Indapamide-d3) | Indapamide | - Co-elutes with the analyte, providing the best compensation for matrix effects and chromatographic variability. - Similar extraction recovery and ionization efficiency.[1][3] - High accuracy and precision.[1] | - Higher cost compared to non-isotopically labeled standards. - Potential for isotopic interference if not adequately resolved chromatographically or by mass spectrometry. |
| Structurally Unrelated (e.g., Zolpidem Tartarate, Glimepiride) | Indapamide | - Lower cost and wider availability. | - Different chromatographic retention times and extraction recoveries can lead to inadequate compensation for matrix effects.[2][4] - May have different ionization efficiencies, leading to variability. |
Quantitative Performance Data
The following tables summarize the performance of analytical methods for Indapamide using different internal standards, as reported in various studies.
Table 1: Method Performance using a Deuterated Internal Standard (Indapamide-d3)
| Parameter | Reported Value | Source |
| Linearity Range | 0.25–50 ng/mL | [1] |
| 1–250 ng/mL | [5][6] | |
| Recovery | >80% | [1] |
| Precision | Not explicitly stated, but the method was deemed "precise" | [1] |
| Accuracy | Not explicitly stated, but the method was deemed "accurate" | [1] |
Table 2: Method Performance using Non-Deuterated Internal Standards
| Internal Standard | Linearity Range (ng/mL) | Recovery (%) | Notes | Source |
| Zolpidem Tartarate | 1–50 | 90.51–93.90 | Automated solid-phase extraction was used. | [2] |
| Glimepiride | 0.5–80.0 | Not specified | The method had a short run time of 2.5 min. | [4][7] |
| Glipizide | 10-400 | Not specified | Within-day precision: ±1.2 to ±9.7%; Between-day precision: ±3.3 to ±9.7%. | [3] |
| Propyl Paraben | 2.0-120 | Not specified | Detected at m/z 179 for propyl paraben. | [8] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols for Indapamide analysis using different internal standards.
Method 1: LC-MS/MS with Indapamide-d3 as Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography:
-
Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm).
-
Mobile Phase: Methanol and 5 mM aqueous ammonium (B1175870) acetate (B1210297) containing 1 mM formic acid (60:40).
-
Flow Rate: 1 mL/min.
-
Run Time: 3.0 min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Transitions:
-
Indapamide: m/z 364.0 → m/z 188.9
-
Indapamide-d3: m/z 367.0 → m/z 188.9
-
-
Method 2: LC-MS/MS with Zolpidem Tartarate as Internal Standard[2]
-
Sample Preparation: Automated solid-phase extraction.
-
Chromatography:
-
Column: Kinetex C18 column (100 × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Acetonitrile and 2 mM ammonium formate (B1220265) (90:10, v/v).
-
Run Time: 2.5 min.
-
-
Mass Spectrometry:
-
Ionization: ESI in positive mode.
-
Detection: Multiple reaction monitoring (MRM).
-
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the rationale for choosing a deuterated internal standard, the following diagrams are provided.
Caption: General experimental workflow for the analysis of Indapamide in biological samples.
Caption: Logical comparison of ideal vs. alternative internal standards for Indapamide analysis.
Conclusion
Based on the available literature, the use of a deuterated internal standard, such as Indapamide-d3 (and by extension, this compound), offers significant advantages in the bioanalysis of Indapamide. Its ability to closely mimic the behavior of the analyte throughout the analytical process leads to more reliable and accurate quantification by effectively compensating for matrix effects and procedural variations.[1][5] While structurally unrelated internal standards can be employed and may offer a more cost-effective solution, they may not provide the same level of robustness, potentially compromising the precision and accuracy of the results.[2][4] Therefore, for demanding applications such as pharmacokinetic studies and clinical trials, the use of a stable isotope-labeled internal standard like this compound is highly recommended to ensure the highest quality of analytical data.
References
- 1. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. akjournals.com [akjournals.com]
- 5. Simultaneous determination of indapamide, perindopril and perindoprilat in human plasma or whole blood by UPLC-MS/MS and its pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of indapamide, perindopril and perindoprilat in human plasma or whole blood by UPLC-MS/MS and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cross-Validation of Bioanalytical Methods for Indapamide: The Role of Indapamide-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of Indapamide (B195227) in biological matrices, with a specific focus on the cross-validation of methods utilizing the deuterated internal standard, Indapamide-d6, against other alternatives. The selection of an appropriate internal standard is a critical decision in bioanalytical method development, directly impacting the accuracy, precision, and robustness of the assay. This document summarizes key performance data from published studies and provides detailed experimental protocols to assist researchers in making informed decisions for their bioanalytical needs.
Comparative Analysis of Bioanalytical Methods
The following tables summarize the performance characteristics of various validated bioanalytical methods for Indapamide, employing different internal standards. These methods primarily utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for quantitative bioanalysis.
Table 1: Comparison of LC-MS/MS Method Parameters for Indapamide Analysis
| Parameter | Method 1 (Indapamide-d3 as IS)[1][2][3] | Method 2 (Zolpidem Tartarate as IS)[4] | Method 3 (Glipizide as IS)[5] |
| Internal Standard (IS) | Indapamide-d3 | Zolpidem Tartarate | Glipizide (B1671590) |
| Matrix | Human Whole Blood | Human Whole Blood | Human Whole Blood |
| Sample Preparation | Liquid-Liquid Extraction | Automated Solid-Phase Extraction | Liquid-Liquid Extraction with diethyl ether |
| Chromatographic Column | Synergi Polar RP-column (50 × 4.6 mm, 4 µm) | Kinetex C18 column (100 × 2.1 mm, 1.7 µm) | Inertsil ODS-3 column |
| Mobile Phase | Methanol (B129727) and 5 mM aqueous ammonium (B1175870) acetate (B1210297) with 1 mM formic acid (60:40, v/v) | Acetonitrile (B52724) and 2 mM ammonium formate (B1220265) (90:10, v/v) | 55% buffer (2 g KH2PO4, 3 ml H3PO4, 3.5 ml triethylamine (B128534) in 1L H2O), 40% acetonitrile, 5% methanol |
| Ionization Mode | Negative Electrospray Ionization (ESI-) | Positive Electrospray Ionization (ESI+) | Not specified (HPLC-UV detection) |
| MRM Transitions (m/z) | Indapamide: 364.0 → 188.9; IS: 367.0 → 188.9 | Not specified | Not applicable |
| Linearity Range | 0.25 - 50 ng/mL | 1 - 50 ng/mL | 10 - 400 ng/mL |
| Coefficient of Determination (r²) | Not specified | 0.9987 | 0.999 |
Table 2: Comparison of Method Validation Performance
| Parameter | Method 1 (Indapamide-d3 as IS)[1][2][3] | Method 2 (Zolpidem Tartarate as IS)[4] | Method 3 (Glipizide as IS)[5] |
| Recovery | >80% for both Indapamide and IS | 90.51 - 93.90% for Indapamide | Not specified |
| Precision (Within-day) | Not specified | Not specified | ± 1.2 to ± 9.7% |
| Precision (Between-day) | Not specified | Not specified | ± 3.3 to ± 9.7% |
| Accuracy | Described as "precise and accurate" | Not specified | Not specified |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL | 1 ng/mL | 10 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of bioanalytical assays. The following sections outline the key experimental steps from the compared methods.
Method 1: LC-MS/MS with Indapamide-d3 Internal Standard[1][2][3]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a volume of human whole blood, add the internal standard solution (Indapamide-d3).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: Synergi Polar RP-column (50 × 4.6 mm, 4 µm).
-
Mobile Phase: A mixture of methanol and 5 mM aqueous ammonium acetate containing 1 mM formic acid (60:40, v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 μL.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization in negative mode (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Indapamide (m/z 364.0 → 188.9) and Indapamide-d3 (m/z 367.0 → 188.9).
-
Method 2: LC-MS/MS with Zolpidem Tartarate Internal Standard[4]
-
Sample Preparation (Automated Solid-Phase Extraction):
-
Utilize an automated solid-phase extraction (SPE) system for sample cleanup and extraction of Indapamide and the internal standard from human whole blood.
-
-
Chromatographic Conditions:
-
Column: Kinetex C18 column (100 × 2.1 mm, 1.7 µm).
-
Mobile Phase: A mixture of acetonitrile and 2 mM ammonium formate (90:10, v/v).
-
Run Time: 2.5 min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
Visualizing Experimental and Biological Pathways
To further clarify the processes involved, the following diagrams illustrate the bioanalytical workflow and the mechanism of action of Indapamide.
Caption: A generalized workflow for the bioanalytical determination of Indapamide.
Caption: The primary mechanisms of action for Indapamide.
Discussion
The choice of an internal standard is paramount for a robust bioanalytical method. A stable isotope-labeled (SIL) internal standard, such as this compound (or Indapamide-d3 as a close proxy), is generally considered the "gold standard". This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and ionization, thus effectively compensating for matrix effects and variability in extraction and instrument response.
The data presented highlights that methods using a deuterated internal standard can achieve a very low LLOQ (0.25 ng/mL), demonstrating high sensitivity.[1][2][3] While methods with alternative internal standards like zolpidem tartarate and glipizide also show acceptable performance, their LLOQs are higher, and they may not compensate for all potential sources of variability as effectively as a SIL internal standard.[4][5]
The selection between different extraction techniques, such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE), will depend on factors like laboratory workflow, cost, and the need for automation. Both have been shown to provide good recovery for Indapamide.[1][2][3][4]
Conclusion
For the development of a highly sensitive, specific, and robust bioanalytical method for Indapamide, the use of a stable isotope-labeled internal standard like this compound is strongly recommended. The presented data and protocols from various studies provide a solid foundation for researchers to develop and validate their own methods. Cross-validation of any new or modified method against an established, validated method is essential to ensure the reliability and comparability of bioanalytical data, in accordance with regulatory guidelines from bodies such as the FDA and EMA.[6][7][8][9]
References
- 1. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective HPLC method for the determination of indapamide in human whole blood: application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. fda.gov [fda.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Comparison of Internal Standards for Indapamide Quantification: A Linearity and Range Analysis
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Indapamide (B195227), the selection of an appropriate internal standard (IS) is critical for developing robust and reliable quantitative assays. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thereby ensuring accuracy and precision. Deuterated analogs of the analyte, such as Indapamide-d3, are often considered the gold standard due to their similar physicochemical properties and co-elution with the analyte in liquid chromatography-mass spectrometry (LC-MS) methods.
Comparison of Calibration Curve Linearity and Range
The following table summarizes the performance characteristics of different internal standards used in the quantification of Indapamide by LC-MS/MS and HPLC. The data highlights the linear range, correlation coefficient (r or r²), and lower limit of quantification (LLOQ) achieved with each internal standard.
| Internal Standard | Analytical Method | Matrix | Linear Range | Correlation Coefficient (r/r²) | LLOQ |
| Indapamide-d3 | LC-MS/MS | Human Whole Blood | 0.25 - 50 ng/mL | Not specified | 0.25 ng/mL[1][2][3] |
| Zolpidem Tartarate | LC-MS/MS | Human Whole Blood | 1 - 50 ng/mL | 0.9987 (r²) | 1 ng/mL[4] |
| Glipizide | HPLC-UV | Human Whole Blood | 10 - 400 ng/mL | 0.999 (r) | 10 ng/mL[5] |
| Propylparaben | LC-MS | Human Blood | 2.0 - 120 µg/mL | Not specified | 2.0 µg/mL[6] |
| Chlorpropamide | LC-MS | Human Plasma | 0.5 - 100 ng/mL | 0.9998 (r) | 0.5 ng/mL[6] |
| Various | RP-HPLC | Not specified | 10 - 40 µg/mL | 0.999 (r²) | Not specified[7] |
| Various | RP-HPLC | Not specified | 10 - 60 µg/mL | 0.9995 (r²) | 0.78 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summaries of the experimental protocols used to establish the calibration curves with different internal standards.
Method 1: Indapamide Quantification using Indapamide-d3 by LC-MS/MS[1][2][3]
-
Sample Preparation: Liquid-liquid extraction was employed for sample preparation from human whole blood.
-
Chromatography:
-
Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm).
-
Mobile Phase: Methanol (B129727) and 5 mm aqueous ammonium (B1175870) acetate (B1210297) containing 1 mm formic acid (60:40, v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 μL.
-
Run Time: 3.0 min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ion source in negative ionization mode.
-
Transitions: m/z 364.0 → m/z 188.9 for Indapamide and m/z 367.0 → m/z 188.9 for Indapamide-d3.
-
Method 2: Indapamide Quantification using Zolpidem Tartarate by LC-MS/MS[4]
-
Sample Preparation: Automated solid-phase extraction from human whole blood.
-
Chromatography:
-
Column: Kinetex C18 column (100 × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: Acetonitrile and 2 mm ammonium formate (B1220265) (90:10, v/v).
-
Run Time: 2.5 min.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization.
-
Detection: Multiple reaction monitoring mode.
-
Method 3: Indapamide Quantification using Glipizide by HPLC-UV[5]
-
Sample Preparation: Diethyl ether extraction from human whole blood.
-
Chromatography:
-
Column: Inertsil ODS-3 column.
-
Mobile Phase: An isocratic mobile phase of 55% buffer solution (2 g KH₂PO₄, 3 ml H₃PO₄, and 3.5 ml triethylamine (B128534) in 1 L of H₂O), 40% acetonitrile, and 5% methanol for 12.5 minutes, followed by a gradient flush.
-
-
Detection: UV detection.
General Workflow for Calibration Curve Assessment
The following diagram illustrates a typical workflow for establishing and validating the linearity and range of a calibration curve in a bioanalytical method.
Caption: Workflow for Linearity and Range Determination.
Conclusion
The choice of an internal standard significantly impacts the performance of a bioanalytical method for Indapamide quantification. The data presented demonstrates that a deuterated internal standard, Indapamide-d3, allows for a highly sensitive LC-MS/MS method with a low LLOQ of 0.25 ng/mL. While other internal standards like Zolpidem Tartarate and Chlorpropamide also offer good performance in LC-MS/MS methods, the use of a stable isotope-labeled analog like Indapamide-d3 is generally preferred to compensate for matrix effects and variations in extraction efficiency and instrument response. For less sensitive applications or when LC-MS/MS is not available, HPLC-UV with an appropriate internal standard such as Glipizide can be employed, though with a higher LLOQ. The lack of published data specifically for Indapamide-d6 suggests that while it is a theoretically suitable internal standard, its performance would need to be empirically validated. Researchers are encouraged to consider the specific requirements of their study, including the required sensitivity and the available instrumentation, when selecting an internal standard for Indapamide analysis.
References
- 1. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A selective HPLC method for the determination of indapamide in human whole blood: application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmatutor.org [pharmatutor.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Recovery of Indapamide-d6 in Sample Extraction: SPE vs. LLE
This guide provides a detailed comparison of two common sample extraction techniques, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), for the recovery of Indapamide (B195227) and its deuterated internal standard, Indapamide-d6. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of the most suitable extraction method for their analytical needs.
Introduction
Indapamide is a diuretic and antihypertensive drug. Accurate quantification of Indapamide in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicological studies. The use of a deuterated internal standard, such as this compound, is a common practice in mass spectrometry-based bioanalysis to ensure accuracy and precision by correcting for analyte loss during sample preparation and instrumental analysis. The efficiency of the extraction process, measured by the recovery of the analyte and the internal standard, is a critical parameter in method development and validation. This guide compares the recovery of this compound using SPE and LLE techniques, based on published experimental data.
Experimental Methodologies
Detailed protocols for both Solid-Phase Extraction and Liquid-Liquid Extraction are outlined below. These are generalized procedures based on methods reported in the scientific literature and may require optimization for specific applications.
Solid-Phase Extraction (SPE) Protocol
This protocol is based on the method described for the extraction of Indapamide from human serum using Oasis HLB 96-well plates[1][2].
-
Plate Conditioning: The wells of the Oasis HLB 96-well SPE plate are conditioned sequentially with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: 0.5 mL of the plasma sample, previously spiked with this compound internal standard, is loaded into each well.
-
Washing: The wells are washed with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: The analyte and internal standard are eluted from the sorbent with 1 mL of methanol.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen at 40°C. The residue is then reconstituted in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is a representative method for the extraction of Indapamide from whole blood, adapted from published procedures[3][4][5].
-
Sample Preparation: To 0.5 mL of the whole blood sample in a centrifuge tube, add the this compound internal standard.
-
Protein Precipitation (optional but recommended for blood): Add a protein precipitating agent, such as zinc sulfate, and vortex to mix.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or a mixture of n-hexane and dichloromethane). Vortex the mixture for 10-15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Organic Phase Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Comparative Recovery Data
The following table summarizes the recovery data for Indapamide and its deuterated internal standard using SPE and LLE. It is important to note that while the user requested data for this compound, the available literature explicitly reports recovery for Indapamide-d3[5]. Given the minor difference in mass, the recovery of this compound is expected to be highly similar to that of Indapamide-d3.
| Extraction Method | Analyte | Internal Standard | Recovery (%) | Matrix | Reference |
| Solid-Phase Extraction (SPE) | Indapamide | 4-diethylaminobenzoic acid | 79.4 - 81.5 | Serum | [1][2] |
| 87.5 | |||||
| Liquid-Liquid Extraction (LLE) | Indapamide | Indapamide-d3 | >80 | Whole Blood | [5] |
| >80 | |||||
| Liquid-Liquid Extraction (LLE) | Indapamide | Glipizide | 87.4 | Whole Blood | [3] |
| Liquid-Liquid Extraction (LLE) | Indapamide | Not Specified | 88.3 ± 5.6 | Urine | [6][7] |
| Solid-Liquid Extraction | Indapamide | Not Specified | 82.9 ± 7.8 | Urine | [6][7] |
The data indicates that both SPE and LLE can achieve good recovery for Indapamide and its internal standards. LLE, in one instance using a deuterated internal standard, showed a recovery of over 80%[5]. Another LLE method reported a mean absolute recovery of 87.4% for Indapamide[3]. The SPE method demonstrated recoveries in the range of 79.4-81.5% for Indapamide and 87.5% for the internal standard used in that study[1][2]. A direct comparison in urine showed LLE with a slightly higher recovery (88.3%) than a solid-liquid extraction method (82.9%)[6][7].
Visualizing the Workflow and Comparison
To further clarify the experimental process and the comparison between the two methods, the following diagrams are provided.
References
- 1. Determination of indapamide in human serum using 96-well solid-phase extraction and high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic method for the determination of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
The Analytical Advantage: A Comparative Guide to Indapamide-d6 Versus Structural Analog Internal Standards
In the precise world of bioanalysis, the choice of an internal standard (IS) is a critical determinant of data quality and reliability. For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the diuretic drug Indapamide (B195227), this guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Indapamide-d6, and various structural analog internal standards. This comparison is supported by a review of published experimental data to inform the selection of the most appropriate IS for robust and accurate bioanalytical method development.
The consensus in the analytical community strongly favors the use of stable isotope-labeled standards, like this compound, as the gold standard for quantitative mass spectrometry-based assays. The near-identical physicochemical properties of a SIL IS to the analyte ensure it effectively tracks the analyte through sample extraction, chromatography, and ionization, thereby providing superior correction for matrix effects and other sources of analytical variability. However, the availability and cost of SIL standards can sometimes lead to the consideration of structural analogs. This guide will delve into the performance of both approaches.
Performance Comparison at a Glance
The following table summarizes the performance characteristics of bioanalytical methods for the quantification of Indapamide using either a deuterated internal standard (Indapamide-d3, as a proxy for this compound) or various structural analog internal standards. The data is compiled from separate validated bioanalytical methods and does not represent a direct head-to-head comparison within a single study.
| Performance Parameter | Indapamide-d3 (SIL IS) | Zolpidem Tartarate (Structural Analog IS) | Glimepiride (Structural Analog IS) |
| Linearity Range | 0.25-50 ng/mL[1] | 1-50 ng/mL[2] | 0.5-80.0 ng/ml[3] |
| Correlation Coefficient (r²) | > 0.99[1] | 0.9987[2] | > 0.9991[3] |
| Intra-Assay Precision (%CV) | < 15%[1] | Not explicitly stated | < 4.02% at LLOQ[3] |
| Inter-Assay Precision (%CV) | < 15%[1] | Not explicitly stated | Not explicitly stated |
| Accuracy | Within ±15% of nominal[1] | Within ±15% of nominal[2] | Within ±15% of nominal[3] |
| Recovery | > 80%[1] | 90.51-93.90%[2] | 82.40%[3] |
| Matrix Effect | Generally minimized due to co-elution and similar ionization | Negligible effect reported[4] | Not explicitly stated |
The Rationale for Internal Standard Selection
The fundamental differences between a stable isotope-labeled internal standard and a structural analog dictate their performance in compensating for analytical variability.
Caption: Rationale for internal standard selection in bioanalysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of Indapamide using either a deuterated internal standard or a structural analog.
Method 1: Indapamide Quantification using Indapamide-d3 (SIL IS)
This method is adapted from a validated LC-MS/MS assay for the quantification of Indapamide in human whole blood[1].
-
Sample Preparation:
-
To 200 µL of whole blood, add 25 µL of Indapamide-d3 internal standard solution.
-
Perform liquid-liquid extraction with an appropriate organic solvent.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Liquid Chromatography:
-
Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm)
-
Mobile Phase: Methanol and 5 mM aqueous ammonium (B1175870) acetate (B1210297) containing 1 mM formic acid (60:40, v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Negative Mode
-
MRM Transitions:
-
Indapamide: m/z 364.0 → m/z 188.9
-
Indapamide-d3: m/z 367.0 → m/z 188.9
-
-
Method 2: Indapamide Quantification using Zolpidem Tartarate (Structural Analog IS)
This protocol is based on a validated automated SPE-LC-MS/MS method for Indapamide in human whole blood[2].
-
Sample Preparation:
-
To a 0.5 mL whole blood sample, add the internal standard (zolpidem tartarate).
-
Perform automated solid-phase extraction (SPE).
-
Elute the analytes and inject into the LC-MS/MS system.
-
-
Liquid Chromatography:
-
Column: Kinetex C18 column (100 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Acetonitrile and 2 mM ammonium formate (B1220265) (90:10, v/v)
-
Flow Rate: Not specified
-
Injection Volume: Not specified
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
-
Indapamide: Not explicitly stated
-
Zolpidem Tartarate: Not explicitly stated
-
-
Bioanalytical Workflow for Indapamide Quantification
The following diagram illustrates the key steps in a typical bioanalytical workflow for the quantification of Indapamide in a biological matrix. The initial choice of the internal standard is a foundational step that influences the entire analytical process.
Caption: Bioanalytical workflow for Indapamide quantification.
Conclusion and Recommendation
The selection of an appropriate internal standard is a cornerstone of a robust and reliable bioanalytical method. While structural analog internal standards can be utilized for the quantification of Indapamide, the evidence and established principles of bioanalytical chemistry strongly advocate for the use of a stable isotope-labeled internal standard like this compound. Its ability to co-elute with and exhibit nearly identical ionization behavior to Indapamide provides a more effective normalization for analytical variability, particularly matrix effects. This leads to enhanced accuracy, precision, and overall data integrity, which are paramount in regulated bioanalysis for pharmacokinetic, bioequivalence, and toxicokinetic studies. For the highest level of confidence in analytical results, this compound is the recommended internal standard for the quantification of Indapamide.
References
- 1. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
Comparative Guide to Inter-Laboratory Methods for the Analysis of Indapamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various validated bioanalytical methods for the quantification of Indapamide (B195227) in biological matrices. While a formal inter-laboratory comparison study using Indapamide-d6 was not publicly available, this document synthesizes data from several published Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods. The use of a deuterated internal standard, such as the Indapamide-d3 cited in one of the methods, is a common and recommended practice in bioanalytical studies to ensure accuracy and precision.
Data Presentation: Comparison of LC-MS/MS Methods
The following tables summarize the key experimental parameters and validation data from three distinct LC-MS/MS methods for the determination of Indapamide. This comparative layout allows for an at-a-glance assessment of the different approaches.
Table 1: Sample Preparation and Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte | Indapamide | Indapamide | Indapamide |
| Internal Standard (IS) | Indapamide-d3[1][2][3] | Diazepam[4] | Glimepiride[5] |
| Matrix | Human Whole Blood[1][2][3] | Human Plasma[4] | Human Whole Blood[5] |
| Extraction Method | Liquid-Liquid Extraction[1][2][3] | Liquid-Liquid Extraction (MTBE)[4] | Hemolysis, Protein Precipitation (ZnSO4), then Liquid-Liquid Extraction (Ethyl Acetate)[5] |
| LC Column | Synergi Polar RP-column (50 × 4.6 mm, 4 µm)[1][2] | Luna C18 (150 mm × 2.0 mm, 5 µm)[4] | Not Specified |
| Mobile Phase | Methanol (B129727) and 5 mM aqueous ammonium (B1175870) acetate (B1210297) with 1 mM formic acid (60:40, v/v)[1][2] | 10 mmol/L ammonium formate (B1220265) with 0.1% formic acid:methanol (20:80, v/v)[4] | Not Specified |
| Flow Rate | 1 mL/min[1][2] | 0.30 mL/min[4] | Not Specified |
| Run Time | 3.0 min[1][2] | Not Specified | 2.5 min[5] |
Table 2: Mass Spectrometry Parameters and Validation Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Ionization Mode | Negative ESI[1][2] | Positive ESI[4] | Positive Turbo Ion Spray[5] |
| MRM Transition (Indapamide) | m/z 364.0 → 188.9[1][2] | m/z 366.2 → 132.1[4] | Not Specified |
| MRM Transition (IS) | m/z 367.0 → 188.9 (Indapamide-d3)[1][2] | m/z 285.2 → 154.1 (Diazepam)[4] | Not Specified |
| Linearity Range | 0.25–50 ng/mL[1][2] | 0.536–45.733 ng/mL[4] | 0.5–80.0 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[1][2] | 0.536 ng/mL[4] | 0.5 ng/mL[5] |
| Mean Recovery (Indapamide) | >80%[1][2] | 69%–81%[4] | 82.40%[5] |
| Mean Recovery (IS) | >80%[1][2] | Not Specified | 93.23%[5] |
| Intra-day Precision (%RSD) | <15%[4] | Not Specified | <15% (at concentrations other than LLOQ)[5] |
| Inter-day Precision (%RSD) | <15%[4] | Not Specified | <15% (at concentrations other than LLOQ)[5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison tables.
Method 1: LC-MS/MS for Indapamide in Human Whole Blood[1][2]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Indapamide-d3 was used as the internal standard.
-
Detailed extraction procedure is not provided in the abstract.
-
-
Chromatographic Conditions:
-
LC System: Not specified.
-
Column: Synergi Polar RP-column (50 × 4.6 mm i.d.; 4 µm).
-
Mobile Phase: A mixture of methanol and 5 mm aqueous ammonium acetate containing 1 mm formic acid (60:40, v/v).
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 μL.
-
Run Time: 3.0 min.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Not specified.
-
Ion Source: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: m/z 364.0 → m/z 188.9 for Indapamide and m/z 367.0 → m/z 188.9 for Indapamide-d3.
-
Method 2: LC-MS/MS for Indapamide in Human Plasma[4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Diazepam was used as the internal standard.
-
Human plasma samples were extracted with methyl tert-butyl ether (MTBE).
-
-
Chromatographic Conditions:
-
LC System: Not specified.
-
Column: Luna C18 (150 mm × 2.0 mm, 5 µm).
-
Mobile Phase: A mixture of 10 mmol/L ammonium formate with 0.1% formic acid and methanol (20:80, v/v).
-
Flow Rate: 0.30 mL/min.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Not specified.
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
Source Voltage: 3.5 kV.
-
Source Temperature: 100 °C.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: m/z 366.2 → 132.1 for Indapamide and m/z 285.2 → 154.1 for Diazepam.
-
Method 3: LC-MS/MS for Indapamide in Human Whole Blood[5]
-
Sample Preparation (Hemolysis, Protein Precipitation, and Liquid-Liquid Extraction):
-
Glimepiride was used as the internal standard.
-
Whole blood samples underwent hemolysis and deproteination using ZnSO4.
-
This was followed by liquid-liquid extraction with ethyl acetate.
-
The sample extracts were dried and reconstituted before analysis.
-
-
Chromatographic Conditions:
-
LC System: Not specified.
-
Column: Not specified.
-
Mobile Phase: Not specified.
-
Run Time: 2.5 min.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: Not specified.
-
Ion Source: Turbo ion spray (TIS) in positive ion mode.
-
Detection: Selective Reaction Monitoring (SRM).
-
MRM Transitions: Not specified in the abstract.
-
Mandatory Visualization
Signaling Pathway of Indapamide
Indapamide is a thiazide-like diuretic that primarily acts on the distal convoluted tubule in the nephron of the kidney.[6][7] Its main mechanism of action is the inhibition of the Na+/Cl- cotransporter (NCC), which leads to a decrease in sodium reabsorption and subsequently, a reduction in blood volume and blood pressure.[6][7][8]
Caption: Mechanism of action of Indapamide in the renal distal convoluted tubule.
Experimental Workflow for Indapamide Analysis
The following diagram illustrates a typical experimental workflow for the quantification of Indapamide in a biological matrix using LC-MS/MS with a deuterated internal standard.
Caption: Generalized workflow for the bioanalysis of Indapamide.
References
- 1. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study. | Semantic Scholar [semanticscholar.org]
- 4. Determination of Indapamide in human plasma by liquid chromatography tandem mass spectrum and study on its bioequivalence [manu41.magtech.com.cn]
- 5. Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
The Gold Standard for Bioanalysis: Justification for Using a Deuterated Internal Standard like Indapamide-d6
In the landscape of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the pursuit of accuracy and precision is paramount. For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of deuterated internal standards, exemplified by Indapamide-d6, against their non-deuterated (structural analogue) counterparts, supported by established principles and comparative data.
Internal standards are indispensable in LC-MS-based quantification for their ability to correct for analytical variability throughout the entire workflow, from sample preparation to instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] While structural analogues have been used, stable isotope-labeled internal standards (SIL-ISs), such as deuterated standards, are widely recognized as the superior choice, particularly in complex biological matrices.[3][4]
Superior Performance of Deuterated Internal Standards
Deuterated internal standards are chemically identical to the analyte, with the only difference being the replacement of one or more hydrogen atoms with deuterium.[3] This subtle mass difference allows for their distinction by the mass spectrometer while ensuring they co-elute with the analyte and experience nearly identical ionization effects and extraction recoveries.[5][6] This near-perfect mimicry translates to more effective compensation for matrix effects, which are a significant source of error in bioanalysis.[7] Matrix effects, caused by co-eluting endogenous components in the biological sample, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of quantification.[2][8]
The use of a deuterated internal standard like this compound is justified by its ability to track the analyte more closely through the analytical process compared to a structural analogue, which may have different chromatographic behavior and ionization efficiency.[4] This leads to improved data quality, characterized by higher accuracy and precision.
Quantitative Performance Comparison
The following table summarizes the expected performance differences between a deuterated internal standard like this compound and a non-deuterated (structural analogue) internal standard, based on typical data from bioanalytical method validations.
| Performance Metric | Deuterated IS (e.g., this compound) | Non-Deuterated IS (Structural Analogue) | Justification |
| Accuracy (% Bias) | Typically within ±5%[4] | Can exceed ±15%[4] | The deuterated IS more effectively compensates for matrix effects and variability in sample recovery due to its chemical similarity to the analyte. |
| Precision (%CV) | Typically <10%[4] | Can be >15%[4] | Co-elution and identical physicochemical behavior of the deuterated IS and analyte lead to more consistent analyte/IS response ratios. |
| Matrix Effect | Effectively compensated (<5% difference between analyte and IS)[4] | Inconsistent compensation (can be >20% difference)[4] | The deuterated IS experiences the same degree of ion suppression or enhancement as the analyte, leading to reliable normalization. |
| Extraction Recovery | Nearly identical to the analyte | Can differ significantly from the analyte | Similar polarity and solubility ensure that the deuterated IS is extracted with the same efficiency as the analyte. |
Experimental Protocols
To objectively evaluate the performance of this compound as an internal standard, a series of validation experiments should be conducted. Below are representative methodologies for key experiments.
Protocol 1: Evaluation of Matrix Effect
Objective: To quantitatively assess the ability of the internal standard to compensate for matrix effects from different biological sources.
Methodology:
-
Sample Preparation:
-
Set 1 (Analyte in neat solution): Prepare a solution of Indapamide in the final reconstitution solvent at a known concentration.
-
Set 2 (Analyte in post-extraction spiked matrix): Extract blank plasma samples from at least six different sources. Spike the extracted blank matrix with Indapamide at the same concentration as in Set 1.[1]
-
Set 3 (Internal Standards in neat solution): Prepare separate solutions of this compound and a non-deuterated IS in the reconstitution solvent at the concentration to be used in the assay.[1]
-
Set 4 (Internal Standards in post-extraction spiked matrix): Extract blank plasma samples from the same six sources. Spike the extracted blank matrix with this compound and the non-deuterated IS at the same concentrations as in Set 3.[1]
-
-
LC-MS/MS Analysis: Analyze all prepared samples according to the established LC-MS/MS method for Indapamide.
-
Data Analysis:
-
Calculate the Matrix Factor (MF) for the analyte and each IS by dividing the peak area in the post-extraction spiked matrix (Set 2 and 4) by the peak area in the neat solution (Set 1 and 3).[2]
-
Calculate the IS-normalized MF by dividing the analyte MF by the IS MF for each source.
-
Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower CV indicates better compensation for the variability of the matrix effect.[1]
-
Protocol 2: Sample Preparation for Pharmacokinetic Studies
Objective: To extract Indapamide and the internal standard from plasma samples for quantification.
Methodology:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound stock solution to the plasma sample and vortex briefly.[3]
-
Add 300 µL of cold acetonitrile (B52724) with 0.1% formic acid to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.[3]
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a clean LC vial for LC-MS/MS analysis.[3]
Logical Workflow for Bioanalysis
The following diagram illustrates the logical workflow in a bioanalytical study and highlights the critical role of a deuterated internal standard in ensuring data integrity.
Caption: Experimental workflow for bioanalysis using a deuterated internal standard.
Signaling and Metabolic Pathways
While Indapamide is not directly involved in a signaling pathway in the traditional sense, its metabolism is a key consideration in bioanalysis. Indapamide is extensively metabolized in the liver, primarily by the CYP3A4 enzyme, into numerous metabolites.[9][10] Understanding these metabolic routes is crucial for developing selective bioanalytical methods that can distinguish the parent drug from its metabolites.
Caption: Simplified metabolic pathways of Indapamide.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nebiolab.com [nebiolab.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
Navigating Bioanalysis: A Comparative Guide to Internal Standards for Indapamide Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic agents in biological matrices is a cornerstone of successful drug development. In the realm of bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, the choice of an appropriate internal standard is paramount to ensure data accuracy and integrity. This guide provides an objective comparison of a stable isotope-labeled (SIL) internal standard, Indapamide-d6, with alternative, structurally unrelated internal standards for the bioanalysis of the diuretic drug, Indapamide (B195227).
The use of an internal standard (IS) is a fundamental requirement in quantitative bioanalysis to correct for variability during sample preparation, chromatography, and detection. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), strongly recommend the use of a stable isotope-labeled version of the analyte as the internal standard. This preference is rooted in the near-identical physicochemical properties of the SIL-IS to the analyte, which ensures it experiences similar extraction recovery, matrix effects, and ionization response, thereby providing the most accurate normalization.
This guide will delve into a comparative analysis of this compound (as represented by its close analog, Indapamide-d3, for which data is available) against other compounds that have been used as internal standards in published indapamide bioanalytical methods. The comparison will be based on key validation parameters as stipulated in regulatory guidelines.
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the performance of a bioanalytical method. A stable isotope-labeled internal standard like this compound is considered the gold standard due to its ability to track the analyte of interest throughout the analytical process. The following table summarizes the performance of Indapamide-d3 (a close analog of this compound) and two alternative internal standards, Zolpidem and Glimepiride, based on data from published literature. It is important to note that these data are collated from different studies and are not from a direct head-to-head comparison.
| Performance Parameter | Indapamide-d3 (SIL-IS) | Zolpidem Tartarate (Alternative IS) | Glimepiride (Alternative IS) | Regulatory Acceptance Criteria |
| Linearity (Range) | 0.25-50 ng/mL[1] | 1-50 ng/mL[2] | 0.5-80.0 ng/mL[3] | Correlation coefficient (r²) > 0.99 |
| Mean Recovery (%) | >80%[1] | Not explicitly reported, but absolute recovery of indapamide was 90.51-93.90%[2] | 93.23%[3] | Consistent, precise, and reproducible |
| Precision (%CV) | Within-run and between-run precision were within acceptable limits[1] | Not explicitly reported for IS, but method was validated according to EMA guidelines[2] | Not explicitly reported for IS, but method was fully validated[3] | Within ±15% (except LLOQ, ±20%) |
| Accuracy (%Bias) | Within-run and between-run accuracy were within acceptable limits[1] | Not explicitly reported for IS, but method was validated according to EMA guidelines[2] | Not explicitly reported for IS, but method was fully validated[3] | Within ±15% (except LLOQ, ±20%) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of indapamide using a stable isotope-labeled internal standard.
Key Experiment: Bioanalytical Method Validation using this compound (represented by Indapamide-d3)
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions of indapamide and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Prepare serial dilutions of the indapamide stock solution with methanol:water (1:1, v/v) to create working standard solutions.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in methanol:water (1:1, v/v).
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of human plasma, add 25 µL of the this compound working solution and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of n-hexane and dichloromethane).
-
Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative or Positive, depending on optimal signal. For indapamide, negative mode is often used.[1]
-
MRM Transitions:
-
Indapamide: e.g., m/z 364.0 → 188.9[1]
-
This compound (hypothetical, based on d3): e.g., m/z 370.0 → 188.9 (assuming labeling on a part of the molecule that is retained in the fragment)
-
4. Method Validation Procedures:
-
Selectivity: Analyze at least six different blank plasma lots to ensure no significant interference at the retention times of indapamide and this compound. The response of interfering peaks should be less than 20% of the LLOQ for the analyte and 5% for the internal standard.
-
Linearity and Range: Prepare a calibration curve with a blank, a zero sample (with IS), and at least six non-zero concentration levels.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision at a minimum of four concentration levels: lower limit of quantification (LLOQ), low quality control (LQC), medium quality control (MQC), and high quality control (HQC).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples from at least six different matrix lots to the response in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.
-
Recovery: Compare the analyte peak area in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of indapamide in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Visualizing the Workflow and Logic
To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate a typical bioanalytical workflow and the logical relationships in selecting an internal standard.
Caption: Bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: Decision tree for internal standard selection in bioanalysis.
References
- 1. An improved LC-MS/MS method for quantitation of indapamide in whole blood: application for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of automated SPE-LC-MS/MS method for determination of indapamide in human whole blood and its application to real study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography-tandem mass spectrometry validated method for the estimation of indapamide in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Indapamide-d6 in a Laboratory Setting
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Indapamide-d6, a deuterated form of the diuretic drug Indapamide. Adherence to these guidelines will help mitigate environmental release and ensure the safety of all laboratory personnel.
Core Principles of this compound Disposal
The primary directive for the disposal of this compound, as emphasized in its Safety Data Sheets (SDS), is to act in accordance with all applicable local, regional, national, and international regulations[1]. It is crucial to prevent the release of this compound into the environment[1].
Step-by-Step Disposal Protocol for this compound
This protocol is designed for small quantities of this compound typically used in a research laboratory setting.
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat[2]. If there is a risk of dust formation, a respirator should be used[2].
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials such as weighing paper or disposable spatulas, in a designated and clearly labeled hazardous waste container.
-
The container should be robust, chemically resistant, and have a secure lid to prevent spills or leaks[3].
-
For spilled material, use appropriate tools to carefully transfer the solid into the waste container to avoid generating dust[2][3][4].
-
-
Waste Segregation:
-
Container Labeling:
-
Clearly label the waste container with the full chemical name ("this compound"), the appropriate hazard symbols (if any are designated by your safety office), and the accumulation start date.
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Provide the EHS office with an accurate description of the waste, including the chemical name and quantity.
-
-
Decontamination of Work Area:
Spill Response
In the event of a small spill of this compound solid:
-
Restrict access to the area to prevent further contamination.
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled material[2][4].
-
Place the collected material into a designated hazardous waste container[3][4].
-
Clean the spill area with a suitable solvent or detergent and water, and collect the cleaning materials as hazardous waste.
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Quantitative Data
No specific quantitative data for the disposal of this compound was found in the searched safety data sheets. Disposal limits and reporting quantities are subject to local and national regulations.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory setting.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste in a laboratory.
References
Essential Safety and Logistical Information for Handling Indapamide-d6
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Indapamide-d6, a deuterated form of the potent diuretic drug Indapamide. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Dust Respirator or Powered Air-Purifying Respirator (PAPR) | For operations with a potential for aerosol or dust generation, a PAPR is recommended. For lower-risk activities, a properly fitted dust respirator should be used.[1] |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination or at regular intervals.[3] |
| Body Protection | Full Suit / Disposable Coveralls | A full suit or disposable coveralls, such as those made from Tyvek®, provide necessary protection against splashes and dust.[1][3][4] |
| Eye Protection | Chemical Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[3] A face shield can be worn over goggles for additional protection. |
| Foot Protection | Boots and Shoe Covers | Wear appropriate laboratory boots, and use disposable shoe covers in the designated handling area.[1][3] |
Operational Plan for Safe Handling
A systematic workflow is essential to minimize exposure and ensure a safe laboratory environment. All handling of this compound should occur in a designated area, preferably within a laboratory fume hood or a vented enclosure to control airborne particles.[5]
Experimental Protocol: General Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is correctly donned. Prepare the designated workspace by covering surfaces with absorbent, disposable liners.
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound within a chemical fume hood or a glove box to prevent the generation of dust in the open lab.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the designated doffing area, taking care to avoid self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.
Diagram: Safe Handling Workflow for this compound
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware | Disposable items (e.g., gloves, shoe covers, pipette tips) should be placed in a designated hazardous waste container. Reusable glassware must be decontaminated before washing. |
| Solutions of this compound | Collect in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain. |
Disposal Protocol:
-
Segregation: All waste generated from handling this compound must be segregated as hazardous waste.
-
Labeling: Ensure all waste containers are clearly labeled with the contents, including the name "this compound" and appropriate hazard symbols.
-
Collection: Follow your institution's specific procedures for the collection of hazardous chemical waste.
-
Regulatory Compliance: Dispose of all waste in accordance with local, regional, and national environmental regulations.[1][5] Consider using a licensed chemical waste disposal service. Medicine take-back programs may also be a viable option for unused products.[6][7] Never flush this medication down the toilet.[6][7]
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. benchchem.com [benchchem.com]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Indapamide | Saint Luke's Health System [saintlukeskc.org]
- 7. uclahealthib.staywellsolutionsonline.com [uclahealthib.staywellsolutionsonline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
